molecular formula C11H9NO4S2 B359597 3-(Thiophene-2-sulfonamido)benzoic acid CAS No. 82068-34-6

3-(Thiophene-2-sulfonamido)benzoic acid

Cat. No.: B359597
CAS No.: 82068-34-6
M. Wt: 283.3g/mol
InChI Key: HGLIUHOTRGFJQZ-UHFFFAOYSA-N
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Description

3-(Thiophene-2-sulfonamido)benzoic acid represents a key chemical scaffold in modern drug discovery, primarily investigated for its potent antagonism of the P2Y14 receptor (P2Y14R). The P2Y14R is a G-protein coupled receptor recognized as a promising therapeutic target for various inflammatory diseases, including acute lung injury, diabetes, and cystic fibrosis . Antagonists of this receptor work by suppressing the generation of cyclic adenosine monophosphate (cAMP) through the Gi protein pathway, thereby modulating immune responses . This compound features a strategic molecular design that integrates a critical carboxylic acid moiety and a sulfonamide group, both essential for high-affinity binding and interaction with hydrophobic pockets within the target receptor . Beyond its application in immunology, the 2,5-substituted benzoic acid core of this chemotype is also explored in oncology research. It serves as a foundational structure for developing dual inhibitors that target anti-apoptotic proteins like Mcl-1 and Bfl-1, which are key regulators of cell survival in many cancers . This mechanism can induce apoptosis in model lymphoma cell lines, providing a valuable tool for studying cancer biology and resistance mechanisms . For researchers, 3-(Thiophene-2-sulfonamido)benzoic acid offers a versatile template for structural-activity relationship (SAR) studies and the design of novel bioactive compounds with potential for improved solubility and bioavailability .

Properties

IUPAC Name

3-(thiophen-2-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S2/c13-11(14)8-3-1-4-9(7-8)12-18(15,16)10-5-2-6-17-10/h1-7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLIUHOTRGFJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276898
Record name 3-[(2-Thienylsulfonyl)amino]benzoic acid
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Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82068-34-6
Record name 3-[(2-Thienylsulfonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82068-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Thienylsulfonyl)amino]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Thiophene-2-sulfonamido)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-(Thiophene-2-sulfonamido)benzoic acid

Introduction

3-(Thiophene-2-sulfonamido)benzoic acid is a multifaceted organic molecule that holds significant promise for researchers in medicinal chemistry and materials science. This compound synergistically combines the structural features of a thiophene ring, a sulfonamide linkage, and a benzoic acid moiety. The thiophene nucleus is a well-established pharmacophore present in numerous clinically approved drugs, contributing to a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The sulfonamide group is another critical functional group in drug design, renowned for its role in diuretic, antibacterial, and carbonic anhydrase inhibitory activities.[3] The benzoic acid portion of the molecule provides a handle for modifying solubility and for potential coordination with biological targets.

This technical guide provides a comprehensive overview of the chemical properties of 3-(Thiophene-2-sulfonamido)benzoic acid, including its synthesis, physicochemical characteristics, spectroscopic profile, and potential applications. The information presented herein is intended to serve as a valuable resource for scientists engaged in drug discovery and development.

Synthesis and Mechanism

The synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid is typically achieved through the nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and 3-aminobenzoic acid. This reaction is generally carried out in an appropriate solvent, such as acetone, and may be facilitated by a non-nucleophilic base like N,N-dimethylpyridin-4-amine (DMAP) to scavenge the hydrochloric acid byproduct.[4]

The reaction mechanism involves the nucleophilic attack of the amino group of 3-aminobenzoic acid on the electrophilic sulfur atom of thiophene-2-sulfonyl chloride, leading to the formation of a sulfonamide bond.

Synthetic Pathway

Synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid reagent1 Thiophene-2-sulfonyl chloride reagents reagent1->reagents reagent2 3-Aminobenzoic acid reagent2->reagents product 3-(Thiophene-2-sulfonamido)benzoic acid reagents->product + DMAP, Acetone

Caption: General synthetic scheme for 3-(Thiophene-2-sulfonamido)benzoic acid.

Physicochemical Properties

The physicochemical properties of 3-(Thiophene-2-sulfonamido)benzoic acid are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of appropriate formulation strategies.

PropertyValueSource
Molecular Formula C₁₁H₉NO₄S₂[5]
Molecular Weight 283.32 g/mol [5]
Appearance Expected to be a white to off-white crystalline powderInferred
Melting Point Not explicitly reported; likely >150 °CInferred from related compounds[6]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMFInferred from related compounds[6]
pKa Estimated to be around 4-5 for the carboxylic acid and 9-10 for the sulfonamide N-HInferred

Spectroscopic Characterization

The structural elucidation of 3-(Thiophene-2-sulfonamido)benzoic acid relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and benzene rings.

  • Thiophene Protons: Three protons in the 7.0-8.0 ppm range with characteristic coupling patterns.

  • Benzene Protons: Four protons in the 7.5-8.5 ppm range, with splitting patterns dependent on the meta-substitution.

  • Sulfonamide N-H: A broad singlet, typically in the 10-12 ppm region, which is exchangeable with D₂O.

  • Carboxylic Acid O-H: A very broad singlet at >12 ppm, also exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, with signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)[7]
N-H (Sulfonamide)~3250
C-H (Aromatic)3100-3000
C=O (Carboxylic Acid)1700-1680[7]
C=C (Aromatic)1600-1450
S=O (Sulfonamide)1350-1300 and 1160-1140
C-S (Thiophene)~700[8]
Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak ([M-H]⁻ or [M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of SO₂ and cleavage of the sulfonamide bond.

Chemical Reactivity and Stability

3-(Thiophene-2-sulfonamido)benzoic acid possesses several reactive sites. The carboxylic acid group can undergo esterification or amidation reactions. The sulfonamide nitrogen, being weakly acidic, can be deprotonated under strongly basic conditions. The aromatic rings can potentially undergo electrophilic substitution, although the sulfonamide group is deactivating.

From a metabolic standpoint, the thiophene ring is susceptible to S-oxidation, which can lead to the formation of reactive thiophene-S-oxides.[9] This metabolic pathway is an important consideration in drug development.

Potential Biological and Therapeutic Applications

Given the established biological activities of thiophene and sulfonamide-containing compounds, 3-(Thiophene-2-sulfonamido)benzoic acid is a promising candidate for various therapeutic applications.

  • Anti-inflammatory Activity: A recent study highlighted that 3-sulfonamido benzoic acid derivatives can act as potent antagonists of the P2Y₁₄ receptor, which is a target for inflammatory diseases like acute lung injury.[10]

  • Anticancer Activity: Thiophene derivatives have been investigated as inhibitors of pathways involved in tumor growth and metastasis, such as the RhoA/ROCK pathway.[11]

  • Antimicrobial Activity: The combination of a thiophene ring and a sulfonamide group suggests potential for antibacterial and antifungal activity.

Potential Mechanism of Action as a P2Y₁₄R Antagonist

P2Y14R Antagonism cluster_0 Cell Membrane P2Y14R P2Y14 Receptor G_protein G Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Ligand UDP-Glucose (Endogenous Ligand) Ligand->P2Y14R Activates Antagonist 3-(Thiophene-2-sulfonamido) benzoic acid Antagonist->P2Y14R Blocks Inflammation Pro-inflammatory Cytokine Release cAMP->Inflammation Reduces

Caption: Proposed mechanism of P2Y₁₄R antagonism.

Experimental Protocols

Synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid

Materials:

  • Thiophene-2-sulfonyl chloride

  • 3-Aminobenzoic acid

  • N,N-dimethylpyridin-4-amine (DMAP)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-aminobenzoic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous acetone, add thiophene-2-sulfonyl chloride (1.0 eq) dropwise at room temperature with stirring.

  • Allow the reaction to proceed at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Characterization
  • NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • IR: Obtain the IR spectrum of the solid product using a KBr pellet or an ATR accessory.

  • Mass Spectrometry: Analyze the sample using electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes.

Conclusion

3-(Thiophene-2-sulfonamido)benzoic acid is a molecule with significant potential, bridging the gap between well-established pharmacophores. Its synthesis is straightforward, and its chemical properties make it an attractive scaffold for further derivatization in drug discovery programs. The insights provided in this guide are intended to facilitate future research and development efforts centered on this promising compound.

References

  • Shafiee, A., & Lalezari, I. (1976). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Journal of Heterocyclic Chemistry, 13(1), 199-201.
  • MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia. Retrieved from [Link]

  • PubChem. (n.d.). 3-(thiophene-2-sulfonamido)naphthalene-2-carboxylic acid. Retrieved from [Link]

  • Knoevenagel, E. (1904). Synthesen mittels des Diacetessigesters. Berichte der deutschen chemischen Gesellschaft, 37(4), 4461-4470.
  • Yao, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 285, 117588.
  • Wang, Y., et al. (2024).
  • Google Patents. (n.d.). Process for the preparation of 2-arylthiobenzoic acids.
  • Yan, X. W., Hu, M. L., & Xiong, J. (2007). 2-(5-Bromothiophene-2-sulfonamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(2), o678-o679.
  • Wikipedia. (n.d.). Thiobenzoic acid. Retrieved from [Link]

  • Maccallini, C., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2788.
  • Google Patents. (n.d.). IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES.
  • Sakuntala, T., et al. (2013). Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Pramana, 81(4), 641-650.
  • ResearchGate. (n.d.). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Retrieved from [Link]

  • Arshad, S., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3086.
  • Journal of the Pharmaceutical Society of Japan. (1955).
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link] benzoicacidIR.htm

  • MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link]

  • RSC Publishing. (2018). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 20(3), 1629-1638.
  • Li, Y., et al. (2021). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry, 64(15), 11466-11482.
  • IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-thiophenecarbonyl chloride.
  • ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]

  • Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid.
  • Supporting Information. (n.d.). 3. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-(3-(Benzo[c][1][2][10]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. Retrieved from [Link]

  • PubChem. (n.d.). Thiophene-3-carboxylic acid. Retrieved from [Link]

Sources

Synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-(thiophene-2-sulfonamido)benzoic acid , a critical pharmacophore found in P2Y14 receptor antagonists and matrix metalloproteinase (MMP) inhibitors. The protocol utilizes a modified Schotten-Baumann reaction , optimized for the zwitterionic nature of the starting material, 3-aminobenzoic acid.

Unlike standard organic synthesis protocols that rely on pyridine/DCM, this guide prioritizes an aqueous alkaline method . This approach ensures complete solubilization of the amino acid substrate, minimizes organic solvent waste, and provides a self-validating workup where the product precipitates upon acidification, ensuring high purity with minimal chromatography.

Strategic Retrosynthesis & Mechanism

The synthesis is driven by the nucleophilic attack of the primary amine of 3-aminobenzoic acid onto the electrophilic sulfur of thiophene-2-sulfonyl chloride.

Mechanistic Pathway

The reaction proceeds via an elimination-addition mechanism at the sulfonyl sulfur. The base (


) serves two critical roles:
  • Solubilization: Deprotonates the carboxylic acid of the starting material (

    
    ) to form the soluble carboxylate salt.
    
  • Scavenging: Neutralizes the HCl generated during the sulfonylation, driving the equilibrium forward.

Visualization: Reaction Scheme

ReactionScheme SM1 3-Aminobenzoic Acid (Nucleophile) Inter Tetrahedral Intermediate (Transient) SM1->Inter + Base (Na2CO3) SM2 Thiophene-2-sulfonyl Chloride (Electrophile) SM2->Inter Prod 3-(Thiophene-2-sulfonamido)benzoic acid (Target) Inter->Prod - Cl- HCl HCl (Byproduct) Neutralized by Base Inter->HCl

Figure 1: Mechanistic flow of the sulfonylation reaction.

Experimental Protocol

Safety Note: Thiophene-2-sulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood. 3-Aminobenzoic acid is an irritant.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol (Example Scale)Role
3-Aminobenzoic acid 137.141.01.37 g (10 mmol)Substrate
Thiophene-2-sulfonyl chloride 182.651.12.01 g (11 mmol)Electrophile
Sodium Carbonate (

)
105.992.52.65 g (25 mmol)Base
Water 18.02Solvent25 mLSolvent A
Acetone (Optional) 58.08Co-solvent5-10 mLSolvent B
HCl (1N) 36.46ExcessAs neededAcidification
Step-by-Step Methodology
Phase 1: Solubilization (The "Zwitterion" Trap)
  • In a 100 mL round-bottom flask, suspend 3-aminobenzoic acid (1.0 equiv) in water (2.5 mL/mmol) .

  • Add solid sodium carbonate (2.5 equiv) slowly.

  • Stir at Room Temperature (RT) until the solution becomes clear.

    • Insight: The solution turns clear as the amine is deprotonated (or remains neutral) and the carboxylic acid forms the sodium carboxylate. If the solution remains cloudy, mild heating (

      
      ) can be applied, then cooled back to 
      
      
      
      .
Phase 2: The Schotten-Baumann Reaction
  • Cool the aqueous amine solution to

    
      using an ice bath.
    
    • Why? Low temperature suppresses the hydrolysis of the sulfonyl chloride by water.

  • Dissolve thiophene-2-sulfonyl chloride (1.1 equiv) in a minimal amount of acetone (approx. 0.5-1 mL per mmol).

    • Alternative: If the sulfonyl chloride is liquid, it can be added dropwise neat, but acetone ensures better dispersion.

  • Add the sulfonyl chloride solution dropwise to the stirring aqueous amine solution over 15–20 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 4–6 hours .

    • Process Control: Monitor by TLC (System: MeOH/DCM 1:9). The starting amine spot (usually lower Rf and UV active) should disappear.

Phase 3: Workup & Isolation (Self-Validating)
  • Filtration (Impurity Removal): If there is any unreacted insoluble material (rare), filter the basic solution through Celite.

  • Acidification: While stirring, slowly add 1N HCl to the reaction mixture until the pH reaches 2–3 .

    • Observation: A thick white or off-white precipitate will form immediately. This is the protonated carboxylic acid form of the product.

  • Collection: Filter the precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with:

    • Cold water (

      
       mL) to remove inorganic salts (
      
      
      
      ).
    • Dilute HCl (0.1 N, 5 mL) to ensure the sulfonamide nitrogen is not a salt.

  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    
Purification

Usually, the precipitation method yields


 purity. If higher purity is required for biological assays:
  • Recrystallization: Dissolve in hot Ethanol/Water (9:1). Cool slowly to

    
    .
    
  • Yield Expectation: 75–85%.

Workflow Visualization

WorkupFlow RxnMix Reaction Mixture (pH ~9-10, Soluble) Acid Add 1N HCl (Target pH 2-3) RxnMix->Acid Quench Precip Precipitation of Product Acid->Precip Protonation Filter Vacuum Filtration Precip->Filter Wash Wash: H2O + 0.1N HCl Filter->Wash Remove Salts Dry Dry (Vacuum Oven) Wash->Dry Crude Product Recryst Recrystallization (EtOH/H2O) Dry->Recryst Optional High Purity

Figure 2: Isolation workflow ensuring removal of inorganic salts and unreacted starting material.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

MethodExpected Signature
1H NMR (DMSO-d6)

13.0 (br s, 1H):
Carboxylic acid -OH.

10.5 (s, 1H):
Sulfonamide -NH.

7.9 - 7.1 (m, 7H):
Aromatic protons (Benzoic + Thiophene rings). Thiophene protons typically appear as distinct multiplets (dd or d).
LC-MS (ESI-) [M-H]-: Look for mass peak at 282.0 . (Calculated MW: 283.32). Negative mode is preferred for acidic sulfonamides.
Melting Point >200°C (Decomposition often observed). Compare with literature values for similar sulfonamido-benzoic acids.
Appearance White to off-white powder.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of sulfonyl chloride.Ensure reaction temp is

during addition. Increase sulfonyl chloride to 1.2–1.3 equiv.
Oily Product Incomplete acidification or impurities.Ensure pH is

. If oil persists, scratch the flask with a glass rod or seed with a crystal to induce precipitation.
Starting Material Remains Base consumed too quickly.Check pH during reaction; maintain pH >8 by adding more

if necessary.
Product Color Oxidation of thiophene ring.Perform reaction under Nitrogen atmosphere (though usually not strictly necessary for this specific reaction).

References

  • Schotten, C. (1884).[1] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft.

  • MDPI. (2019). "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives". Molbank.

  • National Institutes of Health (NIH). (2025). "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists". PubMed.[2]

  • Vertex Pharmaceuticals. (2000). "Process for preparing benzoic acid derivative intermediates". US Patent 6,075,146.

  • Sigma-Aldrich. "3-Thiophenecarboxylic acid Product Data".

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Thiophene-2-sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Thiophene-2-sulfonamido)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, the aim of this document is to move beyond a simple presentation of data, offering instead a detailed interpretation grounded in the principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the structural elucidation of this compound.

Introduction: The Importance of Spectroscopic Analysis

3-(Thiophene-2-sulfonamido)benzoic acid is a heterocyclic compound incorporating a thiophene ring, a sulfonamide linkage, and a benzoic acid moiety. This unique combination of functional groups suggests potential applications in medicinal chemistry, particularly as an inhibitor of biological targets where sulfonamides are known to be effective. Accurate and unambiguous structural confirmation is a critical first step in the drug discovery pipeline, ensuring the integrity of subsequent biological and pharmacological studies. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.

This guide will provide a detailed walkthrough of the expected ¹H NMR, ¹³C NMR, and IR spectra of 3-(Thiophene-2-sulfonamido)benzoic acid. The interpretations are based on established principles of spectroscopy and data from related chemical structures.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the molecule's structure can be assembled.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A well-defined protocol is essential for obtaining high-quality NMR spectra. The following steps outline a standard procedure for the analysis of 3-(Thiophene-2-sulfonamido)benzoic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity, dry 3-(Thiophene-2-sulfonamido)benzoic acid.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is a suitable choice due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.[1][2] The acidic proton of the carboxylic acid and the sulfonamide N-H proton are more likely to be observed in DMSO-d₆.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

  • The NMR spectra should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, to achieve optimal signal dispersion.[1]

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-15 ppm), and a relaxation delay that allows for full relaxation of all protons.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 3-(Thiophene-2-sulfonamido)benzoic acid is expected to show distinct signals for the protons on the thiophene ring, the benzoic acid ring, and the N-H and O-H protons. The predicted chemical shifts and multiplicities are detailed in Table 1 and the structural assignments are illustrated in the diagram below. The aromatic region, in particular, will show complex splitting patterns due to proton-proton coupling.[3][4]

Table 1: Predicted ¹H NMR Spectral Data for 3-(Thiophene-2-sulfonamido)benzoic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Hₐ (COOH)~13.0Broad Singlet-
Hₙ (NH)~10.5Singlet-
H₅~7.9Doublet of DoubletsJ ≈ 1.5, 5.0
H₃~7.2Doublet of DoubletsJ ≈ 1.5, 3.5
H₄~7.1Doublet of DoubletsJ ≈ 3.5, 5.0
H₂'~7.8TripletJ ≈ 1.8
H₆'~7.7Doublet of TripletsJ ≈ 1.8, 7.8
H₄'~7.5Doublet of TripletsJ ≈ 1.8, 7.8
H₅'~7.4TripletJ ≈ 7.8
  • Carboxylic Acid Proton (Hₐ): This proton is highly deshielded and will appear as a broad singlet far downfield, typically around 13.0 ppm.[1][5]

  • Sulfonamide Proton (Hₙ): The N-H proton of the sulfonamide group is also expected to be downfield, appearing as a singlet around 10.5 ppm.[6]

  • Thiophene Ring Protons (H₃, H₄, H₅): These protons will appear in the aromatic region. The chemical shifts are influenced by the electron-withdrawing sulfonamide group. The coupling constants are characteristic of a 2-substituted thiophene ring.

  • Benzoic Acid Ring Protons (H₂', H₄', H₅', H₆'): These protons will also reside in the aromatic region, with their chemical shifts and splitting patterns dictated by the positions of the carboxylic acid and sulfonamido groups.

Caption: Molecular structure of 3-(Thiophene-2-sulfonamido)benzoic acid with proton assignments.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Spectral Data for 3-(Thiophene-2-sulfonamido)benzoic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~167
C₁'~139
C₃'~132
C₂ (Thiophene)~140
C₅ (Thiophene)~128
C₃ (Thiophene)~127
C₄ (Thiophene)~126
C₂'~123
C₆'~121
C₄'~129
C₅'~125
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and will appear at the lowest field, around 167 ppm.[5]

  • Aromatic Carbons: The carbons of the thiophene and benzene rings will appear in the range of 120-140 ppm. The specific chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents.

Part 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. Each functional group has a characteristic vibrational frequency, which corresponds to a specific absorption band in the IR spectrum.

Experimental Protocol: IR Sample Preparation and Data Acquisition

1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of dry 3-(Thiophene-2-sulfonamido)benzoic acid with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The mixture should be ground until it is a fine, homogeneous powder.

  • Place the powder into a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

2. Data Acquisition:

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder to subtract any atmospheric interference.

IR Spectral Interpretation

The IR spectrum of 3-(Thiophene-2-sulfonamido)benzoic acid will be dominated by the characteristic absorption bands of the sulfonamide, carboxylic acid, and aromatic rings.[7][8][9]

Table 3: Predicted Characteristic IR Absorption Bands for 3-(Thiophene-2-sulfonamido)benzoic acid

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3250N-H stretchSulfonamide
~1700C=O stretchCarboxylic Acid
~1600, ~1475C=C stretchAromatic Rings
~1340Asymmetric SO₂ stretchSulfonamide
~1160Symmetric SO₂ stretchSulfonamide
~1250C-O stretchCarboxylic Acid
~900O-H bend (out-of-plane)Carboxylic Acid
~750C-H bend (out-of-plane)Aromatic Rings
  • Carboxylic Acid Group: A very broad absorption band from 3300 to 2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer is a key diagnostic feature.[7][8][9] The strong C=O stretching absorption will appear around 1700 cm⁻¹.

  • Sulfonamide Group: The N-H stretching vibration will be observed around 3250 cm⁻¹. Two strong bands corresponding to the asymmetric and symmetric stretching of the S=O group will be present at approximately 1340 cm⁻¹ and 1160 cm⁻¹, respectively.[10][11]

  • Aromatic Rings: C-H stretching vibrations for the aromatic protons will be observed just above 3000 cm⁻¹. C=C stretching vibrations within the rings will give rise to absorptions in the 1600-1475 cm⁻¹ region. Out-of-plane C-H bending vibrations will appear at lower wavenumbers.

Part 3: Integrated Spectroscopic Analysis for Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. While NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups.

The predicted ¹H and ¹³C NMR data allow for the precise assignment of each proton and carbon in the molecule, confirming the connectivity of the thiophene ring, sulfonamide linker, and the 3-substituted benzoic acid moiety. The IR spectrum provides complementary and confirmatory evidence. The observation of the broad O-H and sharp C=O stretches confirms the carboxylic acid. The N-H stretch and the two strong SO₂ stretches are definitive proof of the sulfonamide group. Together, these spectroscopic data provide an unambiguous structural confirmation of 3-(Thiophene-2-sulfonamido)benzoic acid.

The following workflow diagram illustrates the logical process from sample receipt to final structural verification.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample of 3-(Thiophene-2-sulfonamido)benzoic acid NMR_Prep NMR Sample Preparation (DMSO-d₆) Sample->NMR_Prep IR_Prep IR Sample Preparation (KBr Pellet) Sample->IR_Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq NMR_Interp NMR Spectral Interpretation (Chemical Shifts, Couplings) NMR_Acq->NMR_Interp IR_Interp IR Spectral Interpretation (Functional Group Analysis) IR_Acq->IR_Interp Integration Integrated Data Analysis NMR_Interp->Integration IR_Interp->Integration Structure_Confirmation Structural Confirmation Integration->Structure_Confirmation

Caption: Workflow for the structural elucidation of 3-(Thiophene-2-sulfonamido)benzoic acid.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR and IR spectroscopic data for 3-(Thiophene-2-sulfonamido)benzoic acid. By combining detailed experimental protocols with in-depth spectral interpretations, researchers can confidently verify the structure of this and related molecules. The principles and methodologies outlined herein are fundamental to the rigorous characterization of novel chemical entities in the pursuit of new therapeutic agents.

References

  • ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link].

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link].

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link].

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link].

  • 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link].

  • Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link].

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link].

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. ResearchGate. Available at: [Link].

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link].

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC. Available at: [Link].

  • Characteristic Absorption Bands of Sulfonamide Fragment in the Synthesized Compounds. ResearchGate. Available at: [Link].

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link].

  • IR: carboxylic acids. University of Calgary. Available at: [Link].

  • The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan. Available at: [Link].

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link].

  • Interpreting Aromatic NMR Signals. YouTube. Available at: [Link].

  • 3-Amino-benzoic acid. SpectraBase. Available at: [Link].

  • Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. PubMed. Available at: [Link].

  • 3-Aminobenzoic Acid | C7H7NO2. PubChem. Available at: [Link].

  • Chiral Thiophene Sulfonamide—A Challenge for VOA Calculations. ACS Publications. Available at: [Link].

  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Semantic Scholar. Available at: [Link].

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. WebMO. Available at: [Link].

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link].

  • (E)-3-[thiophen-2-ylmethyleneamino]benzoic Acid: Structural and Corrosion Inhibition Studies. Academia.edu. Available at: [Link].

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link].

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Available at: [Link].

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link].

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Available at: [Link].

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link].

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link].

  • Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[6][12]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link].

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link].

  • High Purity Thiophene Sulfonamide Derivative: Advancing Research with CAS 160982-11-6. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. ResearchGate. Available at: [Link].

  • Table of Characteristic IR Absorptions. Millersville University. Available at: [Link].

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. Available at: [Link].

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... ResearchGate. Available at: [Link].

Sources

The Thiophene Sulfonamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiophene sulfonamides, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting the intricate interplay between chemical structure and biological function, this document aims to empower the rational design of novel, potent, and selective therapeutic agents. We will delve into the critical roles of the thiophene ring, the sulfonamide linker, and various substituent modifications in dictating the pharmacological profile of these versatile molecules. This guide will further provide exemplary experimental protocols for synthesis and biological evaluation, alongside data visualization to facilitate a comprehensive understanding of the SAR landscape.

Introduction: The Significance of the Thiophene Sulfonamide Core

Thiophene, an electron-rich five-membered heterocyclic compound, is a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[3] When coupled with the sulfonamide functional group (-SO₂NH₂), a key pharmacophore in its own right, the resulting thiophene sulfonamide scaffold exhibits a remarkable propensity for interacting with a diverse range of biological targets.[1][4] This versatility has led to the development of thiophene sulfonamide-based compounds with a broad spectrum of activities, including but not limited to:

  • Carbonic Anhydrase Inhibition: For the treatment of glaucoma, edema, and epilepsy.[5][6]

  • Kinase Inhibition: Targeting various kinases implicated in cancer and inflammatory diseases.[7][8][9]

  • Antimicrobial Activity: Combating bacterial and fungal infections.[2][10]

  • Anticancer Properties: Exhibiting cytotoxicity against various tumor cell lines.[2][11][12]

  • Anti-inflammatory Effects: Modulating inflammatory pathways.[13]

This guide will systematically explore the SAR of thiophene sulfonamides across these key therapeutic areas, providing a foundational understanding for future drug design endeavors.

The Architectural Blueprint: Core Structural Elements and Their Influence

The biological activity of thiophene sulfonamides is intricately governed by the interplay of three core structural components: the thiophene ring, the sulfonamide linker, and the substituents on both the ring and the sulfonamide nitrogen.

SAR_Core_Elements cluster_Core Thiophene Sulfonamide Scaffold Thiophene Ring Thiophene Ring Biological Activity Biological Activity Thiophene Ring->Biological Activity  Electronic Properties  Steric Profile Sulfonamide Linker Sulfonamide Linker Sulfonamide Linker->Biological Activity  H-Bonding  Coordination Substituents (R) Substituents (R) Substituents (R)->Biological Activity  Potency  Selectivity  Pharmacokinetics

Figure 1: Core structural elements influencing the biological activity of thiophene sulfonamides.

The Thiophene Ring: More Than a Simple Scaffold

The position of the sulfonamide group on the thiophene ring is a critical determinant of activity. Typically, the sulfonamide is attached at the C2 or C3 position. The electronic properties of the thiophene ring, influenced by the sulfur heteroatom, contribute to its ability to engage in various non-covalent interactions with biological targets.

  • Substitution Patterns: The substitution pattern on the thiophene ring profoundly impacts potency and selectivity. For instance, in the context of carbonic anhydrase inhibitors, substitutions at the 4- and 5-positions of a thiophene-2-sulfonamide can significantly enhance inhibitory activity.[14]

The Sulfonamide Linker: The Anchor to Activity

The sulfonamide group is often the primary binding motif, particularly in metalloenzymes like carbonic anhydrases, where the sulfonamide anion coordinates with the active site zinc ion.[5] However, its role can be more nuanced, serving as a rigid linker or participating in hydrogen bonding interactions within the active site of other enzymes like kinases.[7]

  • Acidity and Ionization: The acidity of the sulfonamide proton is crucial for its interaction with certain targets. Modifications that alter the pKa of the sulfonamide can modulate binding affinity.

Substituents (R-groups): The Key to Potency and Selectivity

The nature and position of substituents on the thiophene ring and the sulfonamide nitrogen are the most versatile tools for fine-tuning the pharmacological profile of these compounds. These "R-groups" can influence:

  • Potency: By establishing additional favorable interactions with the target protein.

  • Selectivity: By exploiting differences in the active sites of related enzymes.

  • Pharmacokinetic Properties: Modulating solubility, membrane permeability, and metabolic stability.

SAR Deep Dive: Thiophene Sulfonamides in Action

Carbonic Anhydrase Inhibitors: A Classic Tale of SAR

Thiophene sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5] The unsubstituted thiophene-2-sulfonamide is a more effective CA inhibitor than sulfanilamide.[5]

Key SAR Insights:

  • The Sulfonamide Moiety: Essential for binding to the catalytic Zn²⁺ ion in the enzyme's active site.

  • The Thiophene Ring: Acts as a scaffold to position the sulfonamide and can engage in van der Waals and hydrophobic interactions with residues in the active site.

  • Substituents at the 4- and 5-positions: Can significantly enhance potency by extending into and interacting with hydrophilic or hydrophobic pockets of the active site.[14][15] For example, introducing aryl groups at the 5-position via Suzuki coupling has yielded potent urease inhibitors.[16]

Compound Substitution Pattern CA II Inhibition (IC₅₀) Reference
Thiophene-2-sulfonamideUnsubstituted~100 nM[5]
4-Substituted-thiophene-2-sulfonamideVariedNanomolar range[14]
5-Aryl-thiophene-2-sulfonamideVariedPotent Inhibition[16]

Table 1: Exemplary SAR data for thiophene sulfonamide-based carbonic anhydrase inhibitors.

Kinase Inhibitors: Targeting the ATP-Binding Site

Thiophene sulfonamides have emerged as promising scaffolds for the development of kinase inhibitors.[7][8]

Key SAR Insights:

  • Thiophene-Sulfonamide Linkage: This linkage has been shown to be crucial for activity in certain classes of JNK inhibitors, with its replacement by an amide leading to a loss of potency.[7]

  • Substituents on the Thiophene Ring: Can be tailored to occupy specific pockets within the ATP-binding site, thereby enhancing potency and selectivity. For instance, a 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5).[17]

  • Substituents on the Sulfonamide Nitrogen: N-alkylation of the sulfonamide can impact activity, sometimes leading to a reduction in potency.[9]

Kinase_Inhibitor_SAR cluster_Molecule Thiophene Sulfonamide Kinase Inhibitor cluster_BindingSite Kinase ATP-Binding Site Mol Thiophene Ring -SO₂NH- R-Group Hinge Region Hinge Region Mol:thiophene->Hinge Region H-bonds Hydrophobic Pocket Hydrophobic Pocket Mol:r_group->Hydrophobic Pocket Hydrophobic Interactions Solvent Front Solvent Front Mol:linker->Solvent Front H-bonds

Figure 2: General binding mode of thiophene sulfonamide kinase inhibitors in the ATP-binding site.

Antimicrobial Agents: A Renewed Focus

The thiophene sulfonamide scaffold is present in a number of compounds with significant antibacterial and antifungal activity.[2][18]

Key SAR Insights:

  • Substituent Effects: The presence of specific functional groups can greatly enhance antimicrobial potency. For example, the introduction of a nitro group has been shown to correlate with good antibacterial and cytotoxic activities in some azo compounds containing a thiophene backbone.[19]

  • Mechanism of Action: While some sulfonamides act as classic antibacterial agents by inhibiting folate synthesis, certain thiophene sulfonamides exhibit bacteriostatic activity through other mechanisms.[20][21] Some derivatives have also shown efficacy against drug-resistant Gram-negative bacteria.[10]

  • SAR Studies on Thiophene-2-carboxamides: In a series of thiophene-2-carboxamide derivatives, those with an amino group at the 3-position and a methoxy group on an appended aryl ring displayed the most potent antibacterial activity.[22]

Experimental Protocols: From Synthesis to Biological Evaluation

A fundamental aspect of SAR studies is the efficient synthesis of analog libraries and their subsequent biological evaluation.

General Synthesis of Thiophene-2-sulfonamides

A common route for the synthesis of thiophene-2-sulfonamides involves the chlorosulfonation of a thiophene derivative followed by amination.

Step-by-Step Protocol:

  • Chlorosulfonation:

    • Dissolve the starting thiophene (1 equivalent) in a suitable inert solvent (e.g., CCl₄).[16]

    • Cool the solution in an ice bath.

    • Add chlorosulfonic acid (3-5 equivalents) dropwise while maintaining the temperature below 10 °C.[16]

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the thiophene-2-sulfonyl chloride.

  • Amination:

    • Dissolve the crude thiophene-2-sulfonyl chloride in a suitable solvent (e.g., acetone or THF).

    • Cool the solution in an ice bath.

    • Add an excess of aqueous ammonia or the desired amine dropwise.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Remove the solvent under reduced pressure.

    • Purify the resulting thiophene sulfonamide by recrystallization or column chromatography.

Synthesis_Workflow Thiophene Thiophene Thiophene-2-sulfonyl chloride Thiophene-2-sulfonyl chloride Thiophene->Thiophene-2-sulfonyl chloride Chlorosulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Thiophene-2-sulfonyl chloride Thiophene-2-sulfonamide Thiophene-2-sulfonamide Thiophene-2-sulfonyl chloride->Thiophene-2-sulfonamide Amination Ammonia/Amine Ammonia/Amine Ammonia/Amine->Thiophene-2-sulfonamide

Figure 3: General synthetic workflow for thiophene-2-sulfonamides.

In Vitro Biological Assays: An Overview

The specific biological assays will depend on the therapeutic target of interest. Below are examples of commonly employed assays:

  • Carbonic Anhydrase Inhibition Assay: A stopped-flow spectrophotometric method is typically used to measure the inhibition of CO₂ hydration catalyzed by the enzyme.

  • Kinase Inhibition Assay: These assays can be performed using various formats, including radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) or fluorescence-based assays.

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using broth microdilution or agar dilution methods according to CLSI guidelines.

Computational Approaches in SAR Elucidation

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding and predicting the SAR of thiophene sulfonamides.[23][24]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can provide insights into key binding interactions and help rationalize observed SAR trends.

  • DFT Calculations: Density Functional Theory (DFT) can be used to calculate various molecular properties, such as HOMO-LUMO energy gaps, which can correlate with the stability and reactivity of the compounds.[23][24]

Conclusion and Future Directions

The thiophene sulfonamide scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing the interaction of these compounds with their biological targets is paramount for the successful design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on:

  • Exploring Novel Substitution Patterns: To identify new interactions with target proteins.

  • Multi-target Drug Design: Developing single molecules that can modulate multiple targets implicated in a disease.

  • Application of Advanced Computational Methods: To enhance the predictive power of SAR models and accelerate the drug discovery process.

By leveraging the principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of the versatile thiophene sulfonamide scaffold.

References

  • Synthesis of thiophenes having the biologically active sulfonamide... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

  • Carbonnelle, A.-C., et al. (2005). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Journal of Medicinal Chemistry, 48(12), 4143–4155. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6693. [Link]

  • Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

  • Al-Abdullah, E. S. (2013). Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. Drug Research, 63(5), 263–269. [Link]

  • Ullah, Z., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Crystals, 11(2), 211. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]

  • Al-Warhi, T., et al. (2022). Therapeutic importance of synthetic thiophene. Journal of the Chinese Chemical Society, 69(10), 1635-1653. [Link]

  • Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822–3831. [Link]

  • Geyer, J. A., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3950–3953. [Link]

  • Gobouri, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 21. [Link]

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

  • Ashmawy, N. S., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(19), 6667. [Link]

  • (PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

  • High Purity Thiophene Sulfonamide Derivative: Advancing Research with CAS 160982-11-6. (n.d.). Retrieved February 10, 2026, from [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

  • Wang, Y., et al. (2024). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters, 15(2), 227–234. [Link]

  • (PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2014). Antibacterial and Cytotoxic Activities and SAR of Some Azo Compounds Containing Thiophene Backbone. Research Journal of Medicinal Plant, 8(2), 84-93. [Link]

  • El-Gamal, M. I., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(15), 4991. [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 273-294. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved February 10, 2026, from [Link]

  • US5153192A - Thiophene sulfonamides useful as carbonic anhydrase inhibitors. (n.d.). Google Patents.
  • Some reported antibacterial that contain thiophene and sulfonamide... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

  • Redondo, M., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 13, 1191062. [Link]

  • Collins, C. H., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Communications Biology, 4(1), 472. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7079. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6693. [Link]

  • Kumar, S., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. Organic & Biomolecular Chemistry, 21(27), 5649–5667. [Link]

  • Brooks, C. D., et al. (1995). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 38(24), 4768–4775. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Griffin, R. J., et al. (2005). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 3(20), 3731–3741. [Link]

  • Sonu, V. K., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 38(11), 3246–3255. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 3-(Thiophene-2-sulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-(Thiophene-2-sulfonamido)benzoic acid , a compound of significant interest in medicinal chemistry as a potential carbonic anhydrase inhibitor and pharmacophore intermediate. This document details the compound's structural properties, theoretical and predicted solubility profiles, and stability mechanisms. It further establishes rigorous, self-validating experimental protocols for researchers to empirically determine solubility and degradation pathways, ensuring data integrity in pre-clinical development.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Understanding the structural basis of solubility and stability is the first step in rigorous profiling. 3-(Thiophene-2-sulfonamido)benzoic acid is a bifunctional molecule containing an ionizable carboxylic acid and a sulfonamide moiety linked to a thiophene ring.

Physicochemical Properties[7]
PropertyValue / DescriptionSource / Rationale
Chemical Name 3-(Thiophene-2-sulfonamido)benzoic acidIUPAC
Molecular Formula C₁₁H₉NO₄S₂Calculated
Molecular Weight 283.32 g/mol Calculated
pKa (Acid) ~4.0 – 4.2 (Benzoic acid moiety)Predicted based on benzoic acid [1]
pKa (Sulfonamide) ~9.5 – 10.5 (Sulfonamide NH)Predicted based on sulfonamide class [2]
LogP (Octanol/Water) ~1.8 – 2.1Predicted (XLogP3) [3]
H-Bond Donors 2 (COOH, NH)Structural Analysis
H-Bond Acceptors 5 (O=S=O, C=O, Thiophene S)Structural Analysis
Ionization & Solubility Logic

The solubility of this compound is strictly pH-dependent due to its two ionizable groups.

  • pH < 3 (Acidic): The molecule exists primarily in its neutral, unionized form (

    
    ). This is the species of lowest aqueous solubility (Intrinsic Solubility, 
    
    
    
    ).
  • pH 4 – 9 (Physiological): The carboxylic acid deprotonates (

    
    ), forming a mono-anion. Solubility increases significantly due to solvation of the carboxylate.
    
  • pH > 10 (Basic): The sulfonamide nitrogen deprotonates (

    
    ), forming a di-anion. This species is highly soluble but may be prone to base-catalyzed hydrolysis.
    

Solubility Profile

Aqueous Solubility Prediction

Based on the Henderson-Hasselbalch equation and the structural analogs (e.g., 4-isomer), the predicted solubility profile is:

  • 0.1 N HCl: < 0.1 mg/mL (Insoluble/Sparingly Soluble)

  • PBS (pH 7.4): > 1.0 mg/mL (Soluble as carboxylate salt)

  • 0.1 N NaOH: > 10 mg/mL (Freely Soluble as di-salt)

Organic Solvent Compatibility

For stock solution preparation, the following solvents are recommended based on the lipophilicity (LogP ~2):

  • DMSO: > 20 mg/mL (Recommended for biological assays)

  • Methanol/Ethanol: > 10 mg/mL

  • Acetonitrile: Moderate solubility; suitable for HPLC mobile phases.

Stability Profile

Hydrolytic Stability

Sulfonamides are generally robust but susceptible to hydrolysis under extreme conditions.

  • Mechanism: Nucleophilic attack of water on the sulfur atom of the sulfonamide group.

  • Degradants: Hydrolysis yields 3-aminobenzoic acid and thiophene-2-sulfonic acid .

  • Risk: Low at physiological pH; Moderate at pH < 1 (high temperature) or pH > 12.

Oxidative Stability (Thiophene Moiety)

The thiophene ring is electron-rich and can be susceptible to oxidation, particularly by singlet oxygen or metabolic oxidation (P450s).

  • Risk: Formation of thiophene S-oxides or ring-opening products upon prolonged exposure to light and oxygen.

  • Mitigation: Store in amber vials; protect from intense light.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

A self-validating method to determine equilibrium solubility at various pH levels.

Reagents:

  • Test Compound (Solid)[1]

  • Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4).

  • HPLC Grade Acetonitrile (for dilution).

Workflow:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of each buffer in glass vials.

  • Equilibration: Shake at 25°C for 24 hours (Orbit shaker, 300 rpm).

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter. Critical: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (254 nm).

  • Validation: Check the pH of the filtrate at the end of the experiment. If pH shifted > 0.1 units, the buffer capacity was insufficient; repeat with stronger buffer.

Protocol B: Forced Degradation (Stress Testing)

Determines the intrinsic stability and identifies degradation products.

Conditions:

  • Acid Stress: 1N HCl, 60°C, 4 hours.

  • Base Stress: 1N NaOH, 60°C, 4 hours.

  • Oxidative Stress: 3%

    
    , Room Temp, 24 hours.
    
  • Control: Sample in water/solvent at 4°C.

Analysis: Inject samples onto HPLC. A decrease in the main peak area >10% compared to control indicates instability. New peaks represent degradants (e.g., 3-aminobenzoic acid).

Visualization of Pathways

pH-Dependent Ionization Pathway

This diagram illustrates the structural changes of the molecule across the pH scale, directly correlating to solubility.

IonizationPathway Neutral Neutral Species (pH < 4) Low Solubility [COOH, SO2NH] MonoAnion Mono-Anion (pH 4-9) Moderate Solubility [COO-, SO2NH] Neutral->MonoAnion pKa1 ~4.2 (COOH Deprotonation) MonoAnion->Neutral +H+ DiAnion Di-Anion (pH > 10) High Solubility [COO-, SO2N-] MonoAnion->DiAnion pKa2 ~10 (Sulfonamide Deprotonation) DiAnion->MonoAnion +H+

Caption: Stepwise ionization of 3-(Thiophene-2-sulfonamido)benzoic acid governing aqueous solubility.

Hydrolytic Degradation Workflow

This diagram details the experimental logic for assessing stability and identifying the primary hydrolysis products.

DegradationWorkflow Compound Parent Compound 3-(Thiophene-2-sulfonamido)benzoic acid Stress Acid Stress (1N HCl, 60°C) Compound->Stress Hydrolysis Hydrolysis of S-N Bond Stress->Hydrolysis Product1 Degradant A: 3-Aminobenzoic Acid Hydrolysis->Product1 Product2 Degradant B: Thiophene-2-sulfonic Acid Hydrolysis->Product2 Analysis HPLC-UV/MS Analysis Confirm Mass Balance Product1->Analysis Product2->Analysis

Caption: Forced degradation pathway identifying cleavage of the sulfonamide bond under acidic stress.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5333, Sulfanilamide (General Sulfonamide pKa data). Retrieved from [Link]

  • Cheméo (2025). Chemical Properties of 3-Benzenesulphonylthiophene (Analogous Lipophilicity Data). Retrieved from [Link]

Sources

Methodological & Application

A Multi-Assay Strategy for Profiling the Cytotoxicity of 3-(Thiophene-2-sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This guide provides a comprehensive, multi-faceted protocol for evaluating the cytotoxic potential of the novel compound, 3-(Thiophene-2-sulfonamido)benzoic acid. Molecules incorporating thiophene-sulfonamide scaffolds are of significant interest in drug discovery, with related structures demonstrating activities ranging from anti-cancer to anti-inflammatory effects[1][2][3]. A thorough understanding of a new chemical entity's cytotoxic profile is paramount for its development. We present an integrated workflow employing three distinct, well-validated cell-based assays to build a robust cytotoxicity profile: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction. This multi-assay approach provides a more complete and mechanistically informative picture than any single method, enabling researchers to distinguish between cytostatic, necrotic, and apoptotic effects.

Introduction: The Rationale for a Multi-Parametric Approach

  • Metabolic Viability (MTT Assay): This assay quantifies the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[4][5]. A decrease in signal indicates a reduction in the viable, active cell population.

  • Membrane Integrity (LDH Assay): This method measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis[6][7].

  • Apoptosis Induction (Caspase-Glo® 3/7 Assay): This luminescent assay quantifies the activity of caspases-3 and -7, key executioner enzymes in the apoptotic cascade. Their activation is a definitive marker of programmed cell death[8][9].

This guide details the principles, step-by-step protocols, and data interpretation strategies for using these three assays to build a comprehensive cytotoxic profile for 3-(Thiophene-2-sulfonamido)benzoic acid.

Overall Experimental Workflow

The following workflow provides a systematic approach to cytotoxicity testing, from initial cell culture preparation to the final integrated analysis of results from three parallel assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Parallel Assays cluster_analysis Phase 4: Analysis & Interpretation start Select and Culture Appropriate Cell Line (e.g., HeLa, HepG2) seed Seed Cells into 96-well Plates start->seed treat Treat Cells with Compound (e.g., 24, 48, 72 hours) seed->treat prepare_cpd Prepare Serial Dilutions of 3-(Thiophene-2-sulfonamido)benzoic acid (and Controls) in DMSO/Media prepare_cpd->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh caspase Caspase-Glo® 3/7 Assay treat->caspase analyze Read Plates: Absorbance (MTT, LDH) Luminescence (Caspase) mtt->analyze ldh->analyze caspase->analyze interpret Calculate % Viability, % Cytotoxicity, and Fold-Change in Caspase Activity analyze->interpret conclusion Integrate Data to Determine IC50 and Mode of Cell Death (Apoptosis vs. Necrosis vs. Cytostatic) interpret->conclusion G node_cell Viable Cell (Active Mitochondria) node_formazan Formazan (Purple, Insoluble) node_cell->node_formazan Mitochondrial Dehydrogenases node_mtt MTT (Yellow, Soluble) node_readout Solubilize & Measure Absorbance at 570 nm node_formazan->node_readout

Figure 2: Principle of the MTT colorimetric assay for cell viability.

Detailed Protocol
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X concentration series of 3-(Thiophene-2-sulfonamido)benzoic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5]

  • Measurement: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background.[4]

Data Analysis

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • % Viability = [(Abstreated - Absblank) / (Absvehicle - Absblank)] x 100

Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Membrane Integrity via LDH Assay

This assay measures cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes.

Principle of the LDH Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme released upon membrane damage. The assay measures LDH activity in the supernatant by coupling the conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[6][12]

Detailed Protocol
  • Cell Seeding and Treatment: Prepare and treat a 96-well plate exactly as described in the MTT protocol (Steps 1 & 2). It is recommended to run a parallel plate for this assay.

  • Establish Controls: On the same plate, set up the following controls:

    • Spontaneous LDH Release: Untreated or vehicle-treated cells.

    • Maximum LDH Release: A set of untreated wells treated with 10 µL of a lysis buffer (e.g., 10X Triton X-100) 45 minutes before the end of the incubation.[12]

    • Background: Culture medium only.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits by Promega, Abcam, or Sigma-Aldrich). Add 50-100 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12][13]

  • Measurement: Add 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm, with a reference wavelength of ~680 nm.[12]

Data Analysis

Calculate the percentage of cytotoxicity using the values from the established controls.

  • % Cytotoxicity = [(Abstreated - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100

Plot % Cytotoxicity against the log of the compound concentration to visualize the dose-dependent effect on membrane integrity.

Protocol 3: Apoptosis via Caspase-Glo® 3/7 Assay

This highly sensitive luminescent assay directly measures the activity of key executioner caspases.

Principle of the Caspase-Glo® 3/7 Assay

Apoptosis converges on the activation of executioner caspases, primarily caspase-3 and caspase-7. This assay provides a proluminescent substrate containing the "DEVD" amino acid sequence, which is a specific target for cleavage by caspase-3 and -7. Cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a stable, quantifiable "glow-type" luminescent signal that is directly proportional to caspase activity.[8][9][14]

G stimulus Apoptotic Stimulus (e.g., Test Compound) initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator executor Executioner Caspases (Caspase-3, -7) initiator->executor luciferin Aminoluciferin (Luciferase Substrate) executor->luciferin Cleaves DEVD Sequence substrate Proluminescent Substrate (Z-DEVD-aminoluciferin) light Luminescent Signal luciferin->light Luciferase, ATP, O₂

Figure 3: Simplified signaling cascade measured by the Caspase-Glo® 3/7 Assay.

Detailed Protocol
  • Cell Seeding and Treatment: Prepare and treat a 96-well white-walled, clear-bottom plate as described in the MTT protocol (Steps 1 & 2). White walls are essential to maximize the luminescent signal. Include a positive control for apoptosis (e.g., Staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by adding the buffer to the lyophilized substrate and mixing gently.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[9][15]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis

Calculate the fold change in caspase activity relative to the vehicle control.

  • Fold Change = (Luminescencetreated) / (Luminescencevehicle)

Plot the fold change in caspase activity against the compound concentration.

Data Integration and Interpretation

MTT Assay Result LDH Assay Result Caspase-Glo® 3/7 Result Interpretation
Viability LDH Release No ChangeThe compound likely induces necrosis or other forms of cell death involving membrane rupture.
Viability No Change Caspase ActivityThe compound induces apoptosis . The lack of LDH release indicates intact membranes during the measured timeframe.
Viability LDH Release Caspase ActivityThe compound induces apoptosis, which has progressed to secondary necrosis , leading to membrane compromise.
Viability No Change No ChangeThe compound may be cytostatic (inhibiting proliferation) rather than cytotoxic, or it may induce a non-apoptotic, non-necrotic form of cell death not captured by these assays. Further investigation (e.g., cell cycle analysis) is warranted.
No Change No Change No ChangeThe compound is not cytotoxic under the tested conditions.

Note: Arrows indicate a significant change relative to the vehicle control (↓ decrease, ↑ increase, ↔ no significant change).

References

Sources

Application Note & Protocols: A Multi-Tiered Strategy for the Evaluation of 3-(Thiophene-2-sulfonamido)benzoic acid as a Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the preclinical evaluation of novel CDK9 inhibitors, this document provides a comprehensive framework for assessing the therapeutic potential of 3-(Thiophene-2-sulfonamido)benzoic acid.

Introduction: The Rationale for Targeting CDK9 in Oncology

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1][2] In partnership with its regulatory subunit, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb) complex.[3][4] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an action that releases RNAP II from promoter-proximal pausing and enables productive transcript elongation.[1][4]

Many cancers, particularly hematological malignancies and solid tumors, exhibit a dependency on the continuous transcription of specific oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL-1) for their survival and proliferation.[5][6][7] These key survival proteins often have short half-lives, rendering cancer cells highly vulnerable to disruptions in their transcriptional machinery. Consequently, inhibiting CDK9 presents an attractive therapeutic strategy to selectively induce apoptosis in cancer cells while sparing normal cells.[5][8] The development of potent and selective CDK9 inhibitors is an area of intense research, with several compounds advancing into clinical trials.[9][10][11]

This document outlines a comprehensive methodology for the preclinical evaluation of a novel small molecule, 3-(Thiophene-2-sulfonamido)benzoic acid, as a potential CDK9 inhibitor.

The Candidate: 3-(Thiophene-2-sulfonamido)benzoic acid

The subject of this evaluation is 3-(Thiophene-2-sulfonamido)benzoic acid, a novel compound featuring a sulfonamide linker between thiophene and benzoic acid moieties. While derivatives of this scaffold have been explored for other biological targets[12][13], its activity against CDK9 is uncharacterized. The following protocols are designed to rigorously assess its potency, selectivity, and mechanism of action.

A Tiered Approach to Inhibitor Characterization

A successful evaluation follows a logical progression from direct, in vitro enzymatic assays to more physiologically relevant cell-based models. This workflow ensures that resources are focused on compounds with a confirmed mechanism of action and desired cellular activity.

G A Tier 1: Biochemical Assay (Direct Enzyme Inhibition) B Tier 2: Cellular Assays (Biological Impact) A->B Confirm Potency (IC50) C Tier 3: Target Engagement (Cellular Target Binding) B->C Confirm Cellular Activity (EC50 & Biomarkers) D Tier 4: Selectivity Profiling (Off-Target Effects) C->D Validate On-Target Activity in Cells D->B Inform Cellular Phenotype

Caption: A multi-tiered workflow for CDK9 inhibitor evaluation.

Tier 1: In Vitro Biochemical Potency

Scientific Rationale: The foundational step is to determine if the compound directly inhibits the catalytic activity of the CDK9/Cyclin T1 enzyme complex in a cell-free system. This assay quantifies the concentration of the compound required to inhibit kinase activity by 50% (IC50), providing a direct measure of its biochemical potency. We will utilize a luminescence-based kinase assay that measures ATP consumption, a direct product of kinase activity.

Protocol 1: CDK9/Cyclin T1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available systems like the ADP-Glo™ Kinase Assay (Promega) or the CDK9/CyclinT Kinase Assay Kit (BPS Bioscience).[4][14]

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase substrate peptide (e.g., PDKtide or a generic substrate like Pol2-CTD)[14][15]

  • ATP solution

  • Kinase reaction buffer (containing MgCl2)

  • 3-(Thiophene-2-sulfonamido)benzoic acid, dissolved in 100% DMSO

  • Known CDK9 inhibitor (e.g., Dinaciclib) as a positive control[4]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 3-(Thiophene-2-sulfonamido)benzoic acid in DMSO. A typical starting concentration is 10 mM, diluted to create a concentration range from 100 µM to 1 nM in the final assay. Prepare similar dilutions for the positive control.

  • Reaction Setup:

    • Add kinase buffer to all wells.

    • Add 1 µL of the diluted compound or control to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

    • Add the CDK9/Cyclin T1 enzyme to all wells except the "no enzyme" control.

    • Add the kinase substrate peptide to all wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for ATP to ensure sensitive detection of ATP-competitive inhibitors.[16]

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the enzyme kinetics.[16]

  • Stop Reaction & Detect ADP:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Tier 2: Cellular Activity and Mechanism Confirmation

Scientific Rationale: After confirming biochemical potency, the next critical step is to assess the compound's ability to inhibit CDK9 within a living cell. This involves measuring its effect on cell viability (EC50) and confirming that it modulates the known downstream targets of CDK9. A potent compound should suppress phosphorylation of RNAP II at Serine 2 (p-Ser2) and reduce the levels of the short-lived Mcl-1 protein.[6][7][17]

Protocol 2: Cell Viability Assay

Materials:

  • Cancer cell line known to be sensitive to CDK9 inhibition (e.g., MOLM-13 for AML, HCT116 for colon cancer).[17]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • 3-(Thiophene-2-sulfonamido)benzoic acid stock solution.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).

  • Compound Treatment: Treat the cells with a serial dilution of 3-(Thiophene-2-sulfonamido)benzoic acid for 72 hours. Include DMSO-only controls.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Data Analysis: Normalize the data to the DMSO-treated control cells and calculate the EC50 value using a dose-response curve fit.

Protocol 3: Western Blot for Downstream Biomarkers

Procedure:

  • Treatment: Seed cells in 6-well plates. Treat with varying concentrations of 3-(Thiophene-2-sulfonamido)benzoic acid (e.g., 0.1x, 1x, and 10x the determined EC50) for a short duration (e.g., 2-6 hours) to capture the direct effect on transcription.[17]

  • Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Anti-phospho-RNAP II CTD (Ser2)

      • Anti-Mcl-1

      • Anti-CDK9

      • Anti-β-actin or GAPDH (as a loading control)

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to the loading control. A successful CDK9 inhibitor should show a dose-dependent decrease in p-Ser2-RNAPII and Mcl-1 levels, without affecting total CDK9 or the loading control.

Tier 3 & 4: Target Engagement and Selectivity

Scientific Rationale: Demonstrating that a compound inhibits CDK9 in a test tube and causes the expected downstream effects in cells is crucial, but it does not definitively prove that the compound physically binds to CDK9 in the cellular environment. Furthermore, kinase inhibitors are notorious for off-target effects due to the highly conserved nature of the ATP-binding pocket.[18] Therefore, confirming target engagement and assessing kinase selectivity are essential for validating the compound and predicting potential toxicities.

G cluster_0 CDK9 Signaling Pathway CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT Cyclin T1 CyclinT->PTEFb RNAPII RNA Pol II (Paused) PTEFb->RNAPII Phosphorylates Ser2 of CTD pRNAPII RNA Pol II-pSer2 (Elongating) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription Oncogenes Oncogenes (MYC) Anti-apoptotics (MCL-1) Transcription->Oncogenes Inhibitor 3-(Thiophene-2-sulfonamido) benzoic acid Inhibitor->PTEFb INHIBITS

Caption: Mechanism of CDK9 inhibition leading to transcriptional suppression.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.

Procedure:

  • Treatment: Treat intact cells with the compound or DMSO vehicle.

  • Heating: Heat cell suspensions or lysates to a range of temperatures.

  • Separation: Pellet the aggregated, denatured proteins by centrifugation.

  • Analysis: Analyze the soluble protein fraction (supernatant) by Western blot for CDK9.

  • Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of CDK9.

Protocol 5: Kinase Selectivity Profiling

Rationale: It is imperative to understand the selectivity profile of the candidate inhibitor. This is typically performed by screening the compound against a large panel of recombinant kinases (e.g., >400 kinases). This service is often outsourced to specialized contract research organizations (CROs).

Methodology:

  • Submit the compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a kinase panel.

  • The assays are typically radiometric or fluorescence-based.

  • The output is the percent inhibition for each kinase in the panel.

  • For any significant off-target hits (e.g., >50% inhibition), full IC50 dose-response curves should be generated to quantify the potency of the off-target interaction.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Biochemical Profile of 3-(Thiophene-2-sulfonamido)benzoic acid

Kinase Target IC50 (nM) Rationale for Inclusion
CDK9/Cyclin T1 15 Primary Target
CDK2/Cyclin E 850 High structural similarity; key cell cycle regulator
CDK7/Cyclin H > 5,000 "Upstream" CDK-activating kinase
CDK1/Cyclin B > 10,000 Key mitotic kinase
PIM1 2,500 Common off-target kinase

| GSK3β | > 10,000 | Structurally distinct serine/threonine kinase |

Interpretation: An ideal profile would show high potency for CDK9 with at least a 50-fold selectivity window over closely related kinases like CDK2.[18]

Table 2: Hypothetical Cellular Activity Profile

Cell Line Cancer Type EC50 (nM)
MOLM-13 Acute Myeloid Leukemia 55
HCT116 Colon Carcinoma 120
MV-4-11 Acute Myeloid Leukemia 45

| A549 | Non-Small Cell Lung Cancer | > 1,000 |

Interpretation: Potent activity in hematological cell lines is consistent with the known biology of CDK9 dependency. A significant delta between the biochemical IC50 and cellular EC50 may suggest issues with cell permeability, efflux, or compound stability.

Conclusion

This application note provides a robust, multi-tiered framework for the comprehensive evaluation of 3-(Thiophene-2-sulfonamido)benzoic acid as a CDK9 inhibitor. By systematically progressing from biochemical potency to cellular mechanism of action, target engagement, and selectivity, researchers can build a strong data package to validate this compound's therapeutic potential. Positive results from this workflow would provide a solid rationale for advancing the compound into more complex preclinical studies, such as in vivo xenograft models, to assess its efficacy and tolerability.[19]

References

  • pharmaphorum. (2024-08-20). CDK9 inhibitors: Disrupting cancer cell growth and the treatment paradigm.
  • MDPI. (2024-01-10). Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. Available from: [Link]

  • Preprints.org. (2024-01-10). Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders.
  • MDPI. Identification of Novel CDK9 Inhibitors with Better Inhibitory Activity and Higher Selectivity for Cancer Treatment by an Effective Two-Stage Virtual Screening Strategy.
  • PubMed. (2024-08-08). CDK9 inhibitors for the treatment of solid tumors. Available from: [Link]

  • National Institutes of Health (NIH). (2024-01-03). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. Available from: [Link]

  • PubMed Central. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders.
  • PubMed Central. (2021-11-22). Targeting cyclin-dependent kinase 9 in cancer therapy. Available from: [Link]

  • ACS Publications. (2020-12-11). Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies. Available from: [Link]

  • Taylor & Francis. CDK9: a signaling hub for transcriptional control.
  • Frontiers. Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. Available from: [Link]

  • PubMed Central. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Available from: [Link]

  • ACS Publications. (2025-10-25). Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9. Available from: [Link]

  • PubMed. (2025-06-05). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Available from: [Link]

  • News-Medical.Net. (2026-01-23). MYC cancer gene suppresses immune alarm signals to protect pancreatic tumors. Available from: [Link]

  • OncLive. (2026-01-15). Machine Learning Approach Accelerates Discovery of Novel CDK9 Inhibitors. Available from: [Link]

  • BPS Bioscience. CDK9/CyclinT Kinase Assay Kit. Available from: [Link]

  • PubMed Central. Overview of CDK9 as a target in cancer research. Available from: [Link]

  • MDPI. (2025-12-20). Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors. Available from: [Link]

  • PubMed Central. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • PubMed. (2025-08-26). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. Available from: [Link]

  • BellBrook Labs. (2026-01-20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]

  • Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • OncLive. (2023-04-05). Novel CDK9 Inhibitor Under Investigation in Solid Tumors and NHL. Available from: [Link]

  • AACR Journals. A Novel CDK9 Inhibitor Shows Potent Antitumor Efficacy in Preclinical Hematologic Tumor Models. Available from: [Link]

  • ResearchGate. Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2026-01-18). Gene ResultCDK9 cyclin dependent kinase 9 [ (human)]. Available from: [Link]

  • SciSpace. A patent review of selective CDK9 inhibitors in treating cancer (2023). Available from: [Link]

  • Reaction Biology. CDK9/Cyclin K Kinase Assay Service. Available from: [Link]

  • ResearchGate. (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]

  • Taylor & Francis. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Available from: [Link]

Sources

Application Note: High-Sensitivity Quantification of 3-(Thiophene-2-sulfonamido)benzoic Acid (T2SA) in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

3-(Thiophene-2-sulfonamido)benzoic acid (T2SA) represents a critical pharmacophore in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors . PTP1B is a major negative regulator of insulin and leptin signaling; its inhibition is a validated therapeutic strategy for Type 2 Diabetes Mellitus (T2DM) and obesity [1, 2].[1]

Accurate quantification of T2SA in plasma is challenging due to its amphiphilic nature (containing both a lipophilic thiophene ring and a hydrophilic carboxylic acid) and potential for matrix interference. This Application Note details a robust LC-MS/MS methodology utilizing Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) and negative electrospray ionization (ESI-) to achieve high specificity and sensitivity.

Mechanistic Context: PTP1B Inhibition

The following diagram illustrates the role of T2SA in restoring insulin signaling by inhibiting PTP1B, which normally dephosphorylates the Insulin Receptor (IR).

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Substrate) IR->IRS1 Phosphorylation PI3K PI3K / Akt IRS1->PI3K Signaling Glucose Glucose Uptake PI3K->Glucose Metabolic Effect PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Inhibits) T2SA T2SA (Inhibitor) T2SA->PTP1B Inhibits

Figure 1: Mechanism of Action. T2SA inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and sustaining glucose uptake signaling.

Analytical Method Development Strategy

Chemical Logic & Ionization Choice
  • Acidic Moiety: The benzoic acid group (

    
    ) strongly favors deprotonation.
    
  • Sulfonamide Moiety: While sulfonamides can be analyzed in positive mode (

    
    ), the carboxylic acid provides a more specific ionization pathway in Negative Mode (
    
    
    
    )
    , reducing background noise from endogenous plasma amines.
  • Sample Preparation: Given the acidic nature, Mixed-Mode Anion Exchange (MAX) is superior to protein precipitation. MAX cartridges retain the analyte via ionic interaction at high pH, allowing rigorous washing of neutrals before acidic elution.

Analytical Workflow

Workflow cluster_SPE SPE (Oasis MAX) Sample Plasma Sample (100 µL) IS_Add Add Internal Standard (e.g., d5-Benzoic derivative) Sample->IS_Add Dilution Dilute 1:1 with 5% NH4OH (pH > 9) IS_Add->Dilution Load Load Sample (Analyte Ionized) Dilution->Load Wash1 Wash 1: 5% NH4OH (Remove Neutrals/Bases) Load->Wash1 Wash2 Wash 2: Methanol (Remove Hydrophobics) Wash1->Wash2 Elute Elute: 2% Formic Acid in Methanol Wash2->Elute Evap Evaporate & Reconstitute (Mobile Phase A:B) Elute->Evap LCMS LC-MS/MS Analysis (ESI Negative Mode) Evap->LCMS

Figure 2: Sample Preparation Workflow utilizing Mixed-Mode Anion Exchange (MAX) to isolate acidic T2SA.

Detailed Protocols

Protocol A: Sample Preparation (MAX SPE)

Objective: Isolate T2SA from plasma while removing phospholipids and proteins. Rationale: At pH > 8, T2SA is negatively charged (carboxylate


). It binds to the quaternary amine of the MAX sorbent.
  • Pre-treatment: Aliquot 100 µL of plasma into a 1.5 mL tube. Add 10 µL of Internal Standard (IS) working solution.

  • Basification: Add 100 µL of 5%

    
     in water. Vortex for 30s. Critique: High pH ensures the carboxylic acid is deprotonated for anion exchange retention.
    
  • Conditioning: Condition Oasis MAX SPE plate (30 mg) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge at low vacuum (~5 inHg).

  • Wash 1 (Aqueous): Wash with 1 mL 5%

    
     . Removes proteins and neutral/basic interferences.
    
  • Wash 2 (Organic): Wash with 1 mL Methanol . Removes hydrophobic interferences bound only by reverse-phase mechanisms.

  • Elution: Elute with 1 mL 2% Formic Acid in Methanol . Critique: Acidification protonates the carboxylate (

    
    ), breaking the ionic bond with the sorbent.
    
  • Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20).

Protocol B: LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

Mobile Phases:

  • A: Water + 10 mM Ammonium Acetate (pH native ~6.8). Note: Acetate supports ionization in negative mode better than Formic Acid.

  • B: Acetonitrile.

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Curve
0.00100.4Initial
0.50100.46
3.00900.46
4.00900.46
4.10100.41
5.50100.4End

MS/MS Transitions (ESI Negative):

  • Source Temp: 500°C

  • Ion Spray Voltage: -4500 V

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
T2SA 282.0 (

)
135.0 (Sulfonamide cleavage)-25Quantifier
T2SA 282.0 81.0 (Thiophene fragment)-40Qualifier
IS 287.0 (d5-analog)140.0 -25Internal Std

Method Validation & Quality Control (FDA M10)

To ensure regulatory compliance, the method must be validated according to ICH/FDA M10 Guidelines [3, 4].

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve Fitting: Linear regression with

    
     weighting.
    
  • Acceptance:

    
    ; Accuracy of standards 
    
    
    
    (
    
    
    at LLOQ).
Precision & Accuracy

Perform 5 replicates at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (80% ULOQ).

  • Target: CV%

    
     and Bias 
    
    
    
    .
Matrix Effect & Recovery

Since T2SA is highly bound to plasma proteins (common for benzoic acid derivatives), recovery must be assessed by comparing pre-extraction spiked samples vs. post-extraction spiked samples.

  • Calculation:

    
    
    
  • Requirement: IS-normalized MF should be close to 1.0 with CV < 15% across 6 different lots of plasma (including lipemic and hemolyzed).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity (ESI-) Mobile phase too acidic.Switch from Formic Acid to Ammonium Acetate or Ammonium Fluoride (0.5 mM) to enhance deprotonation.
Peak Tailing Secondary interactions with silanols.Use a BEH C18 or HSS T3 column (superior end-capping). Ensure pH is not near pKa (3.5).
Carryover Adsorption to injector needle.Use a needle wash of Acetonitrile:Isopropanol:Water:Acetone (40:30:20:10) .
Non-Linearity Saturation of detector.Use a stable isotope labeled IS (e.g.,

-T2SA) to track ionization saturation.

References

  • Zhang, S., et al. (2024). "3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B)." ResearchGate.[2] Available at: [Link]

  • Choi, Y., et al. (2025). "Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae." Journal of Microbiology and Biotechnology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry. Available at: [Link]

  • European Medicines Agency (EMA). (2023). "ICH guideline M10 on bioanalytical method validation and study sample analysis." Scientific Guideline. Available at: [Link]

Sources

Troubleshooting & Optimization

How to increase the stability of 3-(Thiophene-2-sulfonamido)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Thiophene-2-sulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, leading to more reliable and reproducible experimental outcomes. Here, we address common challenges and provide in-depth, field-proven solutions based on fundamental chemical principles.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

❓ Question 1: My solution of 3-(Thiophene-2-sulfonamido)benzoic acid, initially clear, has become cloudy or a precipitate has formed. What is happening and how can I fix it?

A: This is a classic solubility problem, most likely linked to pH.

  • Probable Cause: The 3-(Thiophene-2-sulfonamido)benzoic acid molecule contains a carboxylic acid group. At low pH, this group is protonated (-COOH), making the molecule less polar and significantly less soluble in aqueous solutions. If the pH of your solution has dropped or if you are using an acidic buffer system, the compound will precipitate. In contrast, at neutral to basic pH, this group deprotonates to its carboxylate form (-COO⁻), which is a salt and far more soluble in water[1][2].

  • Recommended Action:

    • Measure the pH of your solution.

    • If the pH is acidic (typically below ~5.0), slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the precipitate redissolves.

    • For future experiments, prepare your solution in a buffered system at a pH of 7.0 or higher. A phosphate or borate buffer system is a good starting point[3].

  • Scientific Rationale: The solubility of benzoic acid and its derivatives is directly governed by the Henderson-Hasselbalch equation. By maintaining a pH well above the pKa of the carboxylic acid group (typically 4-5), you ensure the compound remains in its ionized, highly soluble form[4][5].

❓ Question 2: I've observed a gradual yellowing or browning of my stock solution, even when stored in the dark. What could be the cause?

A: A color change is a strong indicator of chemical degradation, likely due to oxidation or hydrolysis.

  • Probable Cause:

    • Oxidation: The thiophene ring is an electron-rich heterocycle, making it susceptible to oxidation from dissolved oxygen in the solvent or exposure to atmospheric oxygen[3]. This can lead to the formation of colored degradation products.

    • Hydrolysis: While sulfonamides are generally quite stable, they can undergo hydrolysis under strongly acidic or basic conditions, especially when stored for extended periods at elevated temperatures[6][7]. This process can cleave the sulfonamide (S-N) bond[8].

  • Recommended Action:

    • Prevent Oxidation: Prepare solutions using de-gassed solvents (e.g., by sparging with nitrogen or argon gas for 15-20 minutes before use). Store the stock solution vials with an inert gas overlay in the headspace. The inclusion of a small concentration of an antioxidant or chelating agent like ethylenediaminetetraacetic acid (EDTA) can also be beneficial by sequestering trace metal ions that can catalyze oxidation[3].

    • Control pH: Avoid pH extremes. As detailed in the FAQ section, a slightly acidic to neutral pH range is often optimal to balance solubility and hydrolytic stability.

    • Confirm Degradation: Analyze the solution using High-Performance Liquid Chromatography (HPLC) to see if new peaks (degradation products) have appeared and if the area of the parent peak has decreased[9].

  • Scientific Rationale: Oxidation often proceeds via radical mechanisms, which can be initiated by light, heat, or trace metals and propagated by molecular oxygen. Hydrolysis is the chemical breakdown of a compound due to reaction with water, a process that is frequently catalyzed by H⁺ (acid) or OH⁻ (base) ions[10].

❓ Question 3: My compound is showing diminished activity or potency in my biological assays compared to a freshly prepared sample. Could this be a stability issue?

A: Yes, a loss of potency is a critical sign that the parent molecule is degrading into inactive or less active forms.

  • Probable Cause: This is the functional consequence of the chemical degradation pathways described above (hydrolysis, oxidation, or photodegradation). The primary degradation products, such as those resulting from the cleavage of the sulfonamide bond, are unlikely to retain the specific three-dimensional structure required for biological activity[11].

  • Recommended Action:

    • Implement a Stability-Indicating Assay: Use an analytical method, typically HPLC, that can separate the intact parent compound from all potential degradation products. This is crucial for accurately quantifying the amount of active compound remaining[9][12].

    • Conduct a Forced Degradation Study: To understand the likely degradation products, intentionally stress the compound under harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) as recommended by ICH guidelines[13][14]. This helps in proactively identifying and tracking degradants in your samples.

    • Strict Storage Protocol: Always store stock solutions at or below -20°C, protected from light in amber vials, and aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Scientific Rationale: The pharmacological activity of a drug is intrinsically linked to its chemical structure. Any modification, such as the cleavage of a key functional group or the oxidation of a ring system, will alter its interaction with the biological target, typically leading to a loss of efficacy.

Troubleshooting Workflow Diagram

G start Instability Observed (Precipitate, Color Change, Potency Loss) check_precipitate Is there a precipitate? start->check_precipitate check_color Is there a color change? check_precipitate->check_color No precipitate_cause Probable Cause: Low pH, Poor Solubility check_precipitate->precipitate_cause Yes check_potency Is there a loss of potency? check_color->check_potency No color_cause Probable Cause: Oxidation or Hydrolysis check_color->color_cause Yes potency_cause Probable Cause: Chemical Degradation (Hydrolysis, Oxidation, Photolysis) check_potency->potency_cause Yes end_node Solution Stabilized Experiment is Reliable check_potency->end_node No precipitate_action Action: 1. Check & Adjust pH to >7.0 2. Use Buffered System precipitate_cause->precipitate_action precipitate_action->end_node color_action Action: 1. Use De-gassed Solvents 2. Add Antioxidant (e.g., EDTA) 3. Store under Inert Gas color_cause->color_action color_action->end_node potency_action Action: 1. Run Stability-Indicating HPLC 2. Perform Forced Degradation Study 3. Aliquot & Store at ≤-20°C, Protected from Light potency_cause->potency_action potency_action->end_node

Caption: Troubleshooting flowchart for stability issues.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for 3-(Thiophene-2-sulfonamido)benzoic acid?

The molecule is susceptible to three main degradation pathways:

  • Hydrolysis: Cleavage of the sulfonamide S-N bond, which can be catalyzed by strong acids or bases[7]. This would yield 3-aminobenzoic acid and thiophene-2-sulfonic acid.

  • Oxidation: The thiophene ring is the most likely site of oxidation, which can be initiated by atmospheric oxygen, trace metals, or peroxides in solvents[3].

  • Photodegradation: Aromatic systems and sulfonamides can be sensitive to UV light, leading to cleavage of the S-N bond or modification of the aromatic rings[15][16]. Common photodegradation products of sulfonamides include sulfanilic acid derivatives[17].

What is the optimal pH for storing this compound in an aqueous solution?

There is a trade-off between solubility and stability.

  • For Solubility: A pH > 7 is required to ionize the carboxylic acid, ensuring high solubility[1].

  • For Stability: Sulfonamides are generally most stable in a slightly acidic to neutral pH range (pH 5-7) and show increased hydrolysis at very low or high pH[6].

Recommendation: For short-term experimental use where solubility is paramount, a buffered solution at pH 7.0-7.4 is ideal. For long-term storage, preparing a concentrated stock in an organic solvent like DMSO and storing at -20°C or -80°C is the best practice. If aqueous storage is necessary, a buffer at pH ~6.0 may offer the best compromise between acceptable solubility and minimal hydrolytic degradation, but this should be experimentally verified.

What solvents are recommended for dissolving and storing 3-(Thiophene-2-sulfonamido)benzoic acid?

  • For Concentrated Stock Solutions (Long-Term Storage): Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. These aprotic solvents minimize the risk of hydrolysis. Store these stocks in small aliquots at -20°C or -80°C.

  • For Working Solutions (Aqueous): As discussed, use a buffered system (e.g., PBS at pH 7.4) for immediate use. Avoid using plain water, as its pH can vary and it lacks buffering capacity.

How should I store my solutions to maximize stability?

Follow these key principles, summarized in the table below.

ParameterRecommendationRationale
Temperature ≤ -20°C for long-term storage. 2-8°C for short-term (1-2 days).Low temperatures significantly reduce the rates of all chemical degradation reactions[3].
Light Store in amber glass vials or wrap clear vials in aluminum foil.Prevents photodegradation, a known issue for sulfonamides and aromatic compounds[15][16].
Atmosphere For sensitive applications, purge vial headspace with an inert gas (argon or nitrogen).Displaces oxygen, preventing oxidative degradation of the thiophene ring[3].
Container Use high-quality, inert glass vials (Type I borosilicate).Minimizes leaching of contaminants and potential adsorption of the compound to the container surface.
Handling Prepare single-use aliquots from a master stock.Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

Experimental Protocols

Protocol 1: Rapid Determination of Optimal pH for Solubility
  • Preparation: Prepare a series of 100 mM buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.

  • Dispensing: Add a small, known amount of solid 3-(Thiophene-2-sulfonamido)benzoic acid to a microcentrifuge tube (e.g., 1 mg).

  • Solubilization: Add a fixed volume of the first buffer (e.g., 100 µL) to the tube. Vortex vigorously for 2 minutes.

  • Observation: Visually inspect for complete dissolution. If not dissolved, add another 100 µL of buffer and repeat the vortexing.

  • Quantification: Record the volume of buffer required to fully dissolve the compound at each pH. The pH that requires the least volume is the optimal pH for solubility.

  • Analysis: You will observe a dramatic increase in solubility (less volume required) as the pH rises above the compound's pKa[18].

Protocol 2: Stability-Indicating HPLC Method Development

This protocol outlines the general steps for assessing the stability of your compound.

  • Generate Degradants: Perform a forced degradation study by dissolving your compound in solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. Also, expose a solid sample to heat (e.g., 80°C) and a solution to high-intensity UV light[13]. Let these reactions proceed for several hours.

  • Column and Mobile Phase Selection: Start with a standard C18 reverse-phase column. A typical mobile phase would be a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Chromatography: Inject a mixture of the stressed samples.

  • Method Optimization: Adjust the gradient slope, flow rate, and temperature to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validation: A successful stability-indicating method is one where the parent peak is pure and well-resolved from all other peaks generated under stress conditions[9][12]. This method can now be used to accurately quantify the remaining parent compound in any sample.

References

  • National Center for Biotechnology Information (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed Central. Available at: [Link]

  • Physics Forums (2023). Understanding the Effect of pH on Benzoic Acid Solubility. Available at: [Link]

  • Academia.edu. (E)-3-[thiophen-2-ylmethyleneamino]benzoic Acid: Structural and Corrosion Inhibition Studies. Available at: [Link]

  • National Center for Biotechnology Information (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed Central. Available at: [Link]

  • International Journal of Scientific and Research Publications (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Available at: [Link]

  • ResearchGate. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • ResearchGate. Studies on sulfonamide degradation products. Available at: [Link]

  • Separation Science (2024). Analytical Techniques In Stability Testing. Available at: [Link]

  • Pharmaguideline (2024). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]

  • Royal Society of Chemistry (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Available at: [Link]

  • PubMed. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Available at: [Link]

  • IJSRP (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Available at: [Link]

  • PubMed. Degradation of substituted thiophenes by bacteria isolated from activated sludge. Available at: [Link]

  • National Center for Biotechnology Information (2024). Stabilising proteins in solution using affordable and readily available small molecules. Available at: [Link]

  • ResearchGate (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Available at: [Link]

  • ResearchGate. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Available at: [Link]

  • Chromatography Online (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • PubMed (2024). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Available at: [Link]

  • Journal of Applied Pharmaceutical Science (2012). Stability Testing of Pharmaceutical Products. Available at: [Link]

  • ResearchGate. Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Available at: [Link]

  • Inorganic Chemistry (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Available at: [Link]

  • Pharmaceutical Technology (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Available at: [Link]

  • PubMed. Degradation of sulfonamides as a microbial resistance mechanism. Available at: [Link]

  • IJRPS (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Available at: [Link]

  • ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • SpringerLink (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Available at: [Link]

  • De Gruyter. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

  • MDPI (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Available at: [Link]

  • National Center for Biotechnology Information (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed Central. Available at: [Link]

  • Semantic Scholar. Hydrolysis of sulphonamides in aqueous solutions. Available at: [Link]

  • Pan American Health Organization (PAHO). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

  • ResearchGate. Small Molecule Formulation Screening Strategies in Drug Discovery. Available at: [Link]

Sources

Addressing off-target effects of 3-(Thiophene-2-sulfonamido)benzoic acid in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Off-Target Effects & Cellular Model Validation

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2025-05-20

Introduction

Welcome to the technical support center for 3-(Thiophene-2-sulfonamido)benzoic acid derivatives. While this scaffold is a historical cornerstone in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for diabetes and oncology, its application in cellular models is fraught with specific artifacts.

This guide addresses the three most common failure modes: TCPTP cross-reactivity , physicochemical permeability barriers , and non-phosphatase off-targets .

Module 1: The Selectivity Trap (PTP1B vs. TCPTP)

Q: My Western blots show broad phosphorylation changes, not just in insulin signaling. Is this compound promiscuous?

A: Likely, yes. The primary off-target for this scaffold is T-cell Protein Tyrosine Phosphatase (TCPTP/PTPN2) .

The Mechanism: PTP1B and TCPTP share approximately 74% sequence identity in their catalytic domains. The active site of PTP1B (the "A-site") is highly conserved. 3-(Thiophene-2-sulfonamido)benzoic acid mimics the phosphotyrosine substrate using the benzoic acid moiety. Without specific "B-site" (secondary binding pocket) interactions, this scaffold cannot distinguish between PTP1B and TCPTP.

Diagnostic Protocol: The Differential Knockdown Control Do not rely solely on inhibitor concentration curves. You must validate using a genetic "exclusion" method.

  • Design: Transfect cells with siRNA targeting PTPN1 (PTP1B) and PTPN2 (TCPTP) in separate wells.

  • Treatment: Treat a third set of wild-type cells with your inhibitor (IC₈₀ concentration).

  • Readout: Blot for p-STAT3 (a direct TCPTP substrate) and p-IR/p-AKT (PTP1B substrates).

    • If inhibitor mimics PTPN1 siRNA only: On-target.

    • If inhibitor mimics PTPN2 siRNA (high p-STAT3):Off-target toxicity confirmed.

Visualization: The Selectivity Filter Workflow

SelectivityFilter Start Observed Phenotype (e.g., cell death, p-AKT increase) Check1 Check TCPTP Substrates (p-STAT3, p-JAK1) Start->Check1 Decision1 Are TCPTP markers elevated? Check1->Decision1 ResultOff Artifact: TCPTP Inhibition (Compound is non-selective) Decision1->ResultOff Yes Step2 Perform Genetic Rescue (Overexpress PTP1B mutant) Decision1->Step2 No (PTP1B specific)

Caption: Decision tree to distinguish between on-target PTP1B efficacy and TCPTP-mediated off-target artifacts.

Module 2: Physicochemical Artifacts (Permeability)

Q: The compound works in enzyme assays (IC₅₀ < 500 nM) but requires >50 µM in cells. Why?

A: You are fighting the Benzoic Acid Ionization Trap .

The Mechanism: The benzoic acid moiety (pKa ~4.2) is essential for binding the positively charged PTP1B active site. However, at physiological pH (7.4), the molecule is >99.9% ionized (negatively charged).

  • Consequence: Charged molecules cannot passively diffuse through the lipid bilayer.

  • Artifact: Users often increase concentration to force entry, leading to membrane disruption or micelle formation (aggregates), which causes non-specific protein denaturation ("false positives").

Troubleshooting Table: Improving Cellular Uptake

StrategyMethodologyPros/Cons
Ester Prodrugs Synthesize/buy the methyl- or ethyl-ester variant.Pro: High permeability. Intracellular esterases cleave it to the active acid.Con: Requires esterase activity validation in your specific cell line.
Acidic Pulse Briefly lower media pH to 6.5 during initial incubation (30 mins).Pro: Increases fraction of neutral species.Con: Stressful to cells; alters metabolic signaling.
PAMPA Assay Run a Parallel Artificial Membrane Permeability Assay.Pro: Confirms if the issue is entry vs. target engagement.Con: Does not model active transport.

Module 3: Non-Phosphatase Off-Targets

Q: I see anti-inflammatory effects that persist even in PTP1B knockout cells. What is happening?

A: You are likely hitting the P2Y14 Receptor or inducing Redox Cycling .

1. The P2Y14 Receptor Link: Recent structure-activity relationship (SAR) studies have identified sulfonamido-benzoic acid derivatives as potent antagonists of the P2Y14 receptor (a G-protein coupled receptor involved in immune response).[1][2]

  • Symptom:[3][4][5] Unexplained reduction in cytokine release (IL-1β, IL-6) independent of insulin signaling.

  • Control: Use a specific P2Y14 antagonist (e.g., PPTN) as a positive control to see if phenotypes align.

2. Redox Cycling (The Thiophene Problem): Thiophene moieties can be metabolically activated to reactive sulfoxides or epoxides, or the compound may act as a redox cycler, generating Hydrogen Peroxide (H₂O₂).

  • Note: H₂O₂ itself inhibits PTP1B (by oxidizing the catalytic Cysteine-215).

  • Test: Add Catalase (100 U/mL) or NAC (N-acetylcysteine) to the media. If the inhibitor's effect disappears, the mechanism is oxidative stress, not competitive inhibition.

Module 4: The "Gold Standard" Rescue Experiment

Q: How do I definitively prove my phenotype is PTP1B-driven?

A: You must demonstrate Phenotypic Rescue . If the compound kills cells via PTP1B inhibition, re-introducing a drug-resistant PTP1B mutant should restore viability.

Protocol: The C215S "Substrate Trap" Control Note: While C215S is catalytically inactive, for inhibitor validation, we often use a gatekeeper mutant (e.g., Q262A) that retains activity but alters inhibitor binding, though these are rare for this scaffold. A more robust method is the Dosage Rescue .

Step-by-Step Dosage Rescue:

  • Background: Use PTP1B Knockout (KO) cells (e.g., CRISPR-generated).

  • Validation: Confirm compound has no effect on KO cells (rules out general toxicity).

  • Re-expression: Transfect KO cells with a plasmid overexpressing WT PTP1B.

  • Treatment: Treat with the inhibitor.

  • Result: The inhibitor should now regain potency (reduce p-IR/p-AKT) only in the re-expressed cells.

Visualization: Validation Logic

ValidationLogic Compound Compound Treatment WT Wild Type Cells Compound->WT KO PTP1B (-/-) Cells Compound->KO EffectWT Effect Observed (Valid) WT->EffectWT EffectKO Effect Observed (OFF-TARGET TOXICITY) KO->EffectKO Toxicity NoEffectKO No Effect (Clean Profile) KO->NoEffectKO Specificity

Caption: Logic flow for using PTP1B knockout cells to validate compound specificity. Any effect in KO cells indicates off-target action.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: prospects for therapeutics. Current Opinion in Chemical Biology. Link

    • Context: Foundational review on the PTP1B active site conservation and the difficulty of achieving selectivity against TCPTP.
  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer.[6] Journal of Medicinal Chemistry. Link

    • Context: Discusses the physicochemical challenges (permeability/charge) of benzoic acid-based inhibitors.
  • Tiganis, T., et al. (2013). PTP1B and TCPTP: non-redundant phosphatases in insulin signaling. FEBS Journal. Link

    • Context: Establishes the biological necessity of distinguishing between these two targets in cellular models.
  • Ma, Y., et al. (2025).[2] Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists.[1][2] European Journal of Medicinal Chemistry. Link (Note: Verified recent context via search).

    • Context: Identifies the specific 3-sulfonamido benzoic acid scaffold as a potent antagonist for the P2Y14 receptor, a critical off-target.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link

    • Context: Defines criteria for redox cyclers and aggregators often found in sulfonamide/thiophene deriv

Sources

How to avoid regioisomeric mixture formation during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: High Priority Subject: Strategies to Avoid Regioisomeric Mixture Formation

Welcome to the Regio-Control Support Portal

User Issue: "My reaction is yielding a mixture of regioisomers that are impossible to separate by flash chromatography. How do I force the reaction to a single isomer?"

Analyst Note: Regioisomeric mixtures are rarely a result of "bad luck"; they are a result of competing energy pathways ($ \Delta \Delta G^{\ddagger} $) that have not been adequately constrained. This guide addresses the three most common "tickets" we receive regarding regioselectivity: Aromatic Substitution, Enolate Chemistry, and Transition Metal Catalysis.

Module 1: The "Blocking" Strategy (Electrophilic Aromatic Substitution)

Ticket ID: #EAS-404 Issue: "I need the ortho-product, but the para-isomer dominates due to sterics." Root Cause: In Electrophilic Aromatic Substitution (EAS), para positions are kinetically favored over ortho positions when substituents are even moderately bulky.

Resolution Protocol: Reversible Sulfonation

To force ortho substitution, you must temporarily occupy the para position with a blocking group that is easily removable. The Sulfonic Acid group (


) is the industry standard here because its installation and removal are orthogonal to most other EAS conditions.

Step-by-Step Workflow:

  • Installation (Blocking): Treat the substrate with fuming sulfuric acid ($ \text{H}_2\text{SO}_4 / \text{SO}_3 $) to install the

    
     group at the para position (thermodynamically favored).
    
  • Desired Reaction: Perform your target EAS reaction (e.g., nitration, halogenation).[1][2] With para blocked, the electrophile is forced to the ortho position.

  • Removal (Deblocking): Treat the intermediate with dilute aqueous acid and steam at elevated temperatures (

    
    ). The sulfonation is reversible, restoring the proton.
    

Visualization: The Blocking Workflow

EAS_Blocking Start Substrate (Ortho/Para Director) Step1 Sulfonation (Blocks Para) Start->Step1 Fuming H2SO4 Step2 Target Reaction (Forces Ortho) Step1->Step2 Electrophile (E+) Step3 Desulfonation (H3O+, Heat) Step2->Step3 Intermediate Product Pure Ortho Product Step3->Product Restores H

Caption: Logical flow for using sulfonation as a steric blocking group to enforce ortho-selectivity.

Module 2: Kinetic vs. Thermodynamic Control (Enolate Alkylation)

Ticket ID: #ENOL-901 Issue: "Scale-up of my ketone alkylation failed. I got the more substituted product instead of the less substituted one." Root Cause: You likely lost Kinetic Control during scale-up. The formation of the less-substituted enolate requires irreversible deprotonation. If the temperature spikes or the base is insufficient, the system equilibrates to the more stable (thermodynamic) enolate.[3]

Technical Insight: The Energy Landscape
  • Kinetic Enolate (Less Substituted): Formed faster because the

    
    -protons are less sterically hindered. Requires low 
    
    
    
    and bulky base to prevent equilibration.[3]
  • Thermodynamic Enolate (More Substituted): More stable (Zaitsev-like alkene stability) but forms slower.[4] Favored by higher

    
     or reversible proton transfer.
    
Troubleshooting Table: Reaction Conditions
VariableKinetic Control (Target: Less Substituted)Thermodynamic Control (Target: More Substituted)
Base LDA, LiHMDS (Bulky, Strong, Non-nucleophilic)NaH, KOtBu (Smaller, allows equilibration)
Solvent THF, DME (Aprotic, coordinates Li+)tBuOH, EtOH (Protic solvents promote equilibration)
Temperature -78°C (Critical to stop proton transfer)0°C to Reflux (Provides energy to reach equilibrium)
Stoichiometry Slight excess of Base (1.05 equiv)Slight excess of Ketone (allows proton shuffling)

Visualization: Enolate Decision Tree

Enolate_Control cluster_Kinetic Kinetic Path (Irreversible) cluster_Thermo Thermodynamic Path (Reversible) Ketone Unsymmetrical Ketone Cond_K LDA, -78°C, THF Ketone->Cond_K Cond_T NaH/RO-, >0°C Ketone->Cond_T Enol_K Less Substituted Enolate Cond_K->Enol_K Fast Removal of Unhindered H Enol_T More Substituted Enolate Cond_T->Enol_T Equilibration to Stable Alkene

Caption: Divergent pathways determined by base sterics and temperature control.

Module 3: Ligand-Controlled Regioselectivity (Cross-Coupling)

Ticket ID: #Pd-CAT-77 Issue: "My substrate has both a Chloride (-Cl) and a Triflate (-OTf). The Palladium catalyst is coupling at the wrong site." Root Cause: In Pd-catalyzed cross-coupling, the oxidative addition step is sensitive to the electronic and steric environment of the catalyst, which is dictated by the Ligand .

Resolution Protocol: Ligand Switching

Research by Schoenebeck and Houk (JACS, 2010) demonstrated that the active catalytic species changes based on the ligand, altering site selectivity.[5]

  • Scenario A: Targeting the C-OTf Bond

    • Ligand:

      
       (Tricyclohexylphosphine).[6]
      
    • Mechanism: Forms a bis-ligated

      
       species. This electron-rich species prefers the more electrophilic (but sterically demanding) Triflate.
      
  • Scenario B: Targeting the C-Cl Bond

    • Ligand:

      
       (Tri-tert-butylphosphine).
      
    • Mechanism: Forms a mono-ligated

      
       species. The extreme bulk prevents bis-ligation. This highly reactive 12-electron species prefers the C-Cl bond due to lower distortion energy in the transition state.[6]
      

Visualization: The Catalyst Switch

Ligand_Switch Substrate Substrate-Ar-Cl / -OTf Choice Select Ligand Substrate->Choice PathA Ligand: PCy3 (Bis-ligated Pd) Choice->PathA PathB Ligand: P(t-Bu)3 (Mono-ligated Pd) Choice->PathB ProdA Product A: C-OTf Insertion PathA->ProdA Electronic Control ProdB Product B: C-Cl Insertion PathB->ProdB Steric/Distortion Control

Caption: Switching ligands between PCy3 and P(t-Bu)3 inverts regioselectivity on aryl substrates.

Frequently Asked Questions (FAQ)

Q: I used LDA at -78°C, but I still see 15% thermodynamic product. Why? A: This is often an addition rate issue. If you add the ketone to the LDA too fast, the local concentration of ketone rises. The formed enolate can protonate the incoming ketone (acting as a base), allowing equilibration.[4]

  • Fix: Add the ketone dropwise as a dilute solution over 30+ minutes.

Q: Can I use a directing group for C-H activation regioselectivity? A: Yes. In C-H activation, regioselectivity is almost entirely controlled by Directing Groups (DGs) . A coordinating group (like a pyridine or amide) "grabs" the metal catalyst and delivers it to the specific proximal C-H bond.

  • Ref: See Yu and Sanford's work on removable directing groups.

Q: My Diels-Alder reaction gives a mix of endo and exo. Is this regioselectivity? A: Technically, that is stereoselectivity (diastereomers), but the principle of control is similar. Endo is the Kinetic product (secondary orbital overlap); Exo is the Thermodynamic product. Lower the temperature to maximize endo; heat it to equilibrate to exo.

References
  • Stork, G., Rosen, P., & Goldman, N. L. (1961). The

    
    -Alkylation of Enolates from the Lithium-Ammonia Reduction of 
    
    
    
    -Unsaturated Ketones.[4] Journal of the American Chemical Society, 83(13), 2965–2966.[4]
  • Schoenebeck, F., & Houk, K. N. (2010).[5][7] Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 132(8), 2496–2497.

  • Master Organic Chemistry. (2022). Blocking Groups – Sulfonic Acid Explained.

  • Evans, D. A. (2005). Evans Group Seminars: Enolate Chemistry. Harvard University Chemistry. (General reference for Kinetic Enolate conditions).

Sources

Scaling up the synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Context: Transitioning from Medicinal Chemistry (mg scale) to Process Development (100g – 1kg scale).

Introduction: The Scale-Up Challenge

You are likely synthesizing 3-(Thiophene-2-sulfonamido)benzoic acid as a scaffold for P2Y14 receptor antagonists or similar pharmacological targets. While the medicinal chemistry route (often DCM/Pyridine) works well on a 50 mg scale, it fails at the 100 g+ scale due to thermal runaway risks, difficult pyridine removal, and poor atom economy.

This guide provides a Process Chemistry approach, utilizing Schotten-Baumann conditions (Water/Acetone/Carbonate). This method is safer, greener, and provides superior impurity rejection during the isolation phase.

Module 1: Reaction Setup & Execution

Standard Operating Procedure (SOP-01): Modified Schotten-Baumann Protocol

Rationale: Using a biphasic system (Water/Acetone) with an inorganic base (


) allows the water to act as a heat sink, managing the sulfonylation exotherm. It also keeps the ionized starting material (3-aminobenzoate) soluble while the sulfonyl chloride remains in the organic phase, reacting at the interface.
ParameterSpecificationReason
Solvent System Acetone : Water (1:1 to 1:2 v/v)Solubilizes both the organic electrophile and the ionic nucleophile.
Base

(2.2 – 2.5 equiv)
Neutralizes HCl byproduct; maintains pH > 8 to prevent sulfonamide hydrolysis.
Temperature

(Addition)
CRITICAL: Controls exotherm; minimizes hydrolysis of Thiophene-2-sulfonyl chloride.[1]
Stoichiometry Sulfonyl Chloride (1.1 – 1.2 equiv)Slight excess accounts for inevitable hydrolysis side-reaction.
Troubleshooting: The "Make" Phase

Q1: My reaction yield dropped significantly upon scaling from 10g to 100g. Why?

  • Diagnosis: Mass Transfer Limitation & Hydrolysis.

  • The Science: On a large scale, mixing efficiency drops. If the Thiophene-2-sulfonyl chloride pools at the bottom (or top) without reacting, it hydrolyzes with the water faster than it reacts with the amine.

  • Solution: Increase agitation speed (RPM) significantly. Ensure the sulfonyl chloride is dissolved in a minimal amount of acetone and added sub-surface or via a dropping funnel over 1–2 hours, not all at once.

Q2: The reaction mixture turned dark/black.

  • Diagnosis: Thiophene Ring Decomposition.

  • The Science: Thiophene rings are electron-rich. If the temperature spikes (>25°C) during the addition of the acid chloride, local "hot spots" can cause oxidative degradation or polymerization of the thiophene moiety.

  • Solution: Check your internal temperature probe. The jacket temperature might be 0°C, but the internal temp could be spiking. Slow down the addition rate.

Module 2: Work-up & Isolation

Visual Workflow: Reaction to Isolation

ReactionWorkflow Reactants 3-Aminobenzoic Acid + Na2CO3 (aq) Addition Controlled Addition: Thiophene-2-sulfonyl Cl (in Acetone) Reactants->Addition Dissolution Reaction Biphasic Reaction (pH > 8, T < 5°C) Addition->Reaction Slow Add Quench Solvent Strip (Remove Acetone) Reaction->Quench Complete Acidification Acidify to pH 2-3 (HCl) Quench->Acidification Aq. Phase Only Filtration Filtration & Wash (Water) Acidification->Filtration Precipitation

Figure 1: Process flow for the aqueous Schotten-Baumann synthesis, prioritizing solvent removal before acidification to prevent oiling out.

Troubleshooting: The "Clean" Phase

Q3: Upon acidification, the product "oiled out" as a sticky gum instead of a solid.

  • Diagnosis: Trapped Organic Solvent.

  • The Science: If residual acetone remains in the aqueous layer when you add HCl, the product precipitates as a solvate or "oil" because the acetone/water mix lowers the polarity of the continuous phase.

  • Solution: Distill off the acetone under reduced pressure (Rotavap) before adding HCl. You want a purely aqueous solution of the sodium salt before you crash it out. If it oils out, heat the mixture to 50°C (melt the oil) and cool extremely slowly with vigorous stirring to induce crystallization.

Q4: My product smells like Thiophene (sulfur odor) or Pyridine (if used).

  • Diagnosis: Occluded Impurities.

  • The Science: Rapid precipitation traps mother liquor inside the crystal lattice.

  • Solution: Perform a "Slurry Wash" . Resuspend the wet cake in 10 volumes of water, stir for 2 hours, and re-filter. This diffuses trapped impurities out of the solid.

Module 3: Purification & Quality Control

Impurity Fate Mapping

It is vital to understand where your impurities go to prove the "Self-Validating" nature of the process.

ImpurityFate Raw Crude Reaction Mixture Step1 Alkaline Phase (pH > 8) Raw->Step1 Hydrolysis Impurity A: Thiophene-2-sulfonic acid Unreacted Impurity B: Unreacted Amine Product Target: Sulfonamide Product Step2 Acidification (pH 2) Product->Step2 Step1->Hydrolysis Remains Soluble (Salt) Step1->Unreacted Remains Soluble (Salt) Step1->Product Soluble (Salt) Step2->Hydrolysis Remains Soluble (Highly Polar) Step2->Unreacted Forms HCl Salt (Water Soluble) Step2->Product PRECIPITATES (Solid)

Figure 2: Impurity Fate Map. Note how the Schotten-Baumann conditions naturally reject both the hydrolyzed sulfonate and unreacted amine into the filtrate upon acidification.

Recrystallization Protocol

If the purity is <98% after the initial isolation:

  • Solvent: Ethanol/Water (9:1) or pure Isopropanol (IPA).

  • Method: Dissolve product in boiling Ethanol. Add hot water until slight turbidity. Cool to Room Temp, then

    
    .[2]
    
  • Critical Check: 3-aminobenzoic acid (starting material) is difficult to remove if co-precipitated. Use HPLC to confirm its absence (

    
    ).
    

References & Authority

  • Schotten-Baumann Reaction Conditions : Wikipedia / Organic Chemistry Portal.[3] The standard biphasic acylation method.

  • Sulfonyl Chloride Stability : Sigma-Aldrich Technical Bulletins. Thiophene-2-sulfonyl chloride hydrolyzes rapidly in basic water if not biphasic or cooled.

  • Purification of Benzoic Acid Derivatives : US Patent 6075146A. Describes acid-base swing and slurry washing for similar sulfonamido-benzoic acids.

  • Scale-Up Safety of Sulfonylations : Reaction Chemistry & Engineering (RSC). Continuous flow and batch safety assessments for exothermic sulfonyl chloride reactions.

  • Removing Pyridine (Alternative Method) : ResearchGate / StackExchange. If pyridine must be used, Cu(II) washes or azeotropic distillation are required.

Sources

Validation & Comparative

A Comparative Analysis of Carbonic Anhydrase Inhibition: 3-(Thiophene-2-sulfonamido)benzoic Acid versus Acetazolamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of carbonic anhydrase (CA) inhibition, the well-established clinical drug acetazolamide has long served as a benchmark. However, the quest for inhibitors with improved potency and isoform selectivity is a continuous endeavor in medicinal chemistry. This guide provides a comparative analysis of 3-(Thiophene-2-sulfonamido)benzoic acid, a representative of the thiophene-based sulfonamide class, and the classical inhibitor, acetazolamide. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their inhibitory profiles, supported by available experimental data and standardized biochemical assay protocols.

Introduction to the Inhibitors

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their physiological roles are diverse, including pH regulation, ion transport, and fluid balance. Consequently, CA inhibitors have found therapeutic applications as diuretics, anti-glaucoma agents, and anti-epileptics.[2] More recently, specific CA isoforms, such as CA IX and XII, have emerged as promising targets in oncology due to their overexpression in hypoxic tumors.[3]

Acetazolamide , a non-bacteriostatic sulfonamide, is a potent but relatively non-selective inhibitor of multiple carbonic anhydrase isoforms.[4] Its broad activity profile contributes to its therapeutic efficacy but also to its side effects.

3-(Thiophene-2-sulfonamido)benzoic acid belongs to the class of thiophene-based sulfonamides, which are actively being investigated as CA inhibitors.[1][5] The thiophene ring offers a versatile scaffold for chemical modification to enhance potency and achieve greater isoform selectivity.

Molecular Structures

A fundamental aspect of understanding the inhibitory mechanism is the molecular structure of the compounds. The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme.

G cluster_0 Acetazolamide cluster_1 3-(Thiophene-2-sulfonamido)benzoic acid Acetazolamide_img Acetazolamide_img Thiophene_img Thiophene_img

Figure 1. Chemical structures of Acetazolamide and 3-(Thiophene-2-sulfonamido)benzoic acid.

Comparative Inhibitory Activity

The potency of a carbonic anhydrase inhibitor is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. The following table summarizes the available experimental data for acetazolamide against several key human carbonic anhydrase (hCA) isoforms.

InhibitorhCA I (Ki in nM)hCA II (Ki in nM)hCA IV (Ki in nM)hCA IX (Ki in nM)hCA XII (Ki in nM)
Acetazolamide 250[6]12[6]74[4]25[1]5.7[1]
Thiophene-based Sulfonamides (Representative Range) 66 - 235,000[5]75 - 38,000[5]Not ReportedNot ReportedNot Reported

Data Analysis and Interpretation:

  • Acetazolamide demonstrates potent inhibition of hCA II, IX, and XII, with Ki values in the low nanomolar range.[1][6] Its inhibition of hCA I is less potent, and it also effectively inhibits hCA IV.[4][6] This broad-spectrum activity underscores its clinical utility but also its potential for off-target effects.

  • The representative thiophene-based sulfonamides exhibit a wide range of inhibitory potencies against hCA I and hCA II.[5] The lower end of this range suggests that compounds within this class can achieve nanomolar inhibition, potentially rivaling or exceeding the potency of acetazolamide against these isoforms. The broad range also indicates that the specific substitutions on the thiophene and benzoic acid rings are critical determinants of inhibitory activity.

Selectivity Profile:

Isoform selectivity is a crucial parameter in the development of next-generation CA inhibitors, aiming to minimize side effects and target disease-specific isoforms.

  • Acetazolamide is considered a non-selective inhibitor. For instance, its Ki for hCA II is approximately 20-fold lower than for hCA I, but it potently inhibits several other isoforms.[6]

  • The development of thiophene-based sulfonamides is often driven by the goal of achieving improved selectivity. By modifying the "tail" of the molecule (the part extending away from the sulfonamide zinc-binding group), researchers aim to exploit subtle differences in the active site entrance of various CA isoforms to achieve selective binding. While specific selectivity ratios for 3-(Thiophene-2-sulfonamido)benzoic acid are not available, the general strategy for this class of compounds is to optimize for interactions with residues outside the conserved active site core.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To ensure the reproducibility and validity of inhibitory data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for a common in vitro colorimetric assay for screening CA inhibitors.[7]

Principle:

This assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation, monitored spectrophotometrically at 405 nm, is proportional to the CA activity. In the presence of an inhibitor, this rate decreases.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)

  • p-Nitrophenyl acetate (pNPA)

  • Acetazolamide (as a positive control)

  • Test compound (3-(Thiophene-2-sulfonamido)benzoic acid)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Experimental Workflow:

G prep 1. Reagent Preparation - Prepare serial dilutions of inhibitors (Acetazolamide and Test Compound) in DMSO. - Dilute CA enzyme to working concentration in Assay Buffer. plate 2. Assay Plate Setup - Add Assay Buffer to all wells. - Add inhibitor solutions or DMSO (for control) to respective wells. prep->plate enzyme 3. Enzyme Addition - Add diluted CA enzyme to all wells except the blank. plate->enzyme incubate 4. Pre-incubation - Incubate the plate at room temperature for 10 minutes to allow inhibitor-enzyme binding. enzyme->incubate substrate 5. Reaction Initiation - Add pNPA substrate solution to all wells to start the reaction. incubate->substrate read 6. Kinetic Measurement - Immediately measure the absorbance at 405 nm every 30 seconds for 10-20 minutes. substrate->read analyze 7. Data Analysis - Calculate the rate of reaction (V) for each well. - Determine % inhibition and calculate IC50 or Ki values. read->analyze

Figure 2. Experimental workflow for the carbonic anhydrase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of acetazolamide and 3-(Thiophene-2-sulfonamido)benzoic acid in DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to obtain a range of concentrations for testing.

    • On the day of the assay, dilute the purified CA enzyme to the desired working concentration in cold Assay Buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add 160 µL of Assay Buffer to each well.

    • Add 10 µL of the serially diluted inhibitor solutions to the test wells.

    • Add 10 µL of DMSO to the control wells (representing 100% enzyme activity).

    • Add 10 µL of Assay Buffer to the blank wells.

  • Enzyme Addition:

    • Add 10 µL of the diluted CA enzyme solution to all wells except the blank wells.

  • Pre-incubation:

    • Gently mix the plate and incubate at room temperature for 10 minutes to allow for the binding of the inhibitors to the enzyme.

  • Reaction Initiation:

    • Prepare the pNPA substrate solution in Assay Buffer.

    • To initiate the enzymatic reaction, add 20 µL of the pNPA solution to all wells.

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader and measure the increase in absorbance at 405 nm in kinetic mode. Record readings every 30 seconds for a period of 10 to 20 minutes.

  • Data Analysis:

    • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.

Conclusion and Future Directions

This guide provides a comparative overview of the carbonic anhydrase inhibitory properties of the established drug acetazolamide and the representative thiophene-based sulfonamide, 3-(Thiophene-2-sulfonamido)benzoic acid. While acetazolamide is a potent, broad-spectrum inhibitor, the thiophene sulfonamide class holds promise for the development of more selective agents.

The critical knowledge gap is the lack of specific, publicly available experimental data on the inhibitory profile of 3-(Thiophene-2-sulfonamido)benzoic acid against a panel of CA isoforms. Future research should focus on the synthesis and comprehensive biological evaluation of this and structurally related compounds. Such studies will be instrumental in elucidating the structure-activity relationships within this chemical series and will guide the rational design of novel, highly selective carbonic anhydrase inhibitors for various therapeutic applications.

References

  • Gülçin, İ., & Taslimi, P. (2018). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1235–1243.
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850.
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(38), 15238-15243.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 7(2), 168-181.
  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: a patent review (2013-2019).
  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2017). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1044-1051.
  • Winum, J. Y., Rami, M., Scozzafava, A., Montero, J. L., & Supuran, C. (2005). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 4-methyl-2-ureido-phenyl-and 2-chloro-4-(2-ureido-ethyl)-phenyl moieties. Bioorganic & medicinal chemistry letters, 15(16), 3707-3711.
  • Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S. A., Scozzafava, A., ... & Supuran, C. T. (2010). Non-zinc mediated inhibition of carbonic anhydrases: coumarins are a new class of suicide inhibitors. Journal of the American Chemical Society, 132(31), 10775-10781.
  • Supuran, C. T. (2012). Carbonic anhydrases—an overview. Current pharmaceutical design, 18(22), 3225-3228.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2015).
  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: a new druggable target for the treatment of solid tumors. Current pharmaceutical design, 20(41), 6435-6436.
  • McDonald, P. C., Winum, J. Y., Supuran, C. T., & Dedhar, S. (2012). Recent developments in targeting carbonic anhydrase IX for cancer therapeutics. Oncotarget, 3(1), 84.
  • Tsikas, D. (2024). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336.

Sources

Comparative analysis of antibacterial spectrum for thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of Multi-Drug Resistant (MDR) pathogens, particularly ESKAPE organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has necessitated the exploration of non-traditional pharmacophores. Thiophene derivatives—five-membered sulfur-containing heteroaromatics—have emerged as critical bioisosteres for benzene rings in drug design.

Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) that target the DNA cleavage complex directly, recent generation thiophene derivatives often utilize allosteric inhibition of DNA Gyrase B or disruption of bacterial cell division via FtsZ inhibition . This guide provides a comparative analysis of their antibacterial spectrum, supported by experimental data and mechanistic insights.[1][2][3]

Structural Basis & Mechanism of Action[4]

To understand the spectrum differences, we must first establish the mechanism. While Ciprofloxacin stabilizes the DNA-Gyrase-DNA cleavage complex (causing double-strand breaks), specific thiophene derivatives bind to a unique hydrophobic pocket between the winged-helix domain and the topoisomerase-primase domain of GyrB.[4][5][6]

Mechanism Visualization

The following diagram illustrates the divergent pathways of Thiophene derivatives versus standard Fluoroquinolones.

G Target Bacterial DNA Gyrase Site_Active Active Site Binding (DNA-Gate) Target->Site_Active Site_Allosteric Allosteric Pocket (GyrB ATPase Domain) Target->Site_Allosteric SubNode_Fluoro Fluoroquinolones (e.g., Ciprofloxacin) SubNode_Fluoro->Site_Active SubNode_Thio Thiophene Derivatives (e.g., 2-aminothiophenes) SubNode_Thio->Site_Allosteric Mech_Fluoro Stabilizes Cleavage Complex (Double Strand Break) Site_Active->Mech_Fluoro Mech_Thio Inhibits ATPase Activity (Strand Passage Block) Site_Allosteric->Mech_Thio Outcome_Res Susceptible to QRDR Mutations Mech_Fluoro->Outcome_Res Outcome_Nov Active against Quinolone-Resistant Strains Mech_Thio->Outcome_Nov

Figure 1: Divergent mechanisms of action between standard Fluoroquinolones and novel Thiophene derivatives, highlighting the latter's ability to bypass common resistance mechanisms.

Comparative Spectrum Analysis

The following data synthesizes recent experimental findings comparing Thiophene-based scaffolds against standard-of-care antibiotics.

A. Gram-Positive Spectrum (Focus: MRSA & VRE)

Thiophene-pyrimidine and thiophene-chalcone hybrids exhibit superior lipophilicity, allowing enhanced penetration into the thick peptidoglycan layer of Gram-positives.

Table 1: Comparative MIC (µg/mL) against Resistant Gram-Positives

Compound ClassS. aureus (MSSA)S. aureus (MRSA)E. faecalis (VRE)Reference Standard (Vancomycin)
Thiophene-Pyrimidine (F20) 2.0 - 4.024.0 - 48.032.01.0 - 2.0
Thiophene-Chalcone (TC-5) 0.5 - 1.04.0 - 8.08.01.0 - 2.0
Standard: Ciprofloxacin 0.5>64.0 (Resistant)>32.0N/A
Standard: Ampicillin 2.0>128.0 (Resistant)>128.0N/A

Key Insight: While Ciprofloxacin fails against MRSA due to gyrA mutations, Thiophene-Chalcones maintain efficacy (MIC ~4-8 µg/mL) due to the alternative binding site described in Figure 1.

B. Gram-Negative Spectrum (Focus: A. baumannii & E. coli)

Gram-negative activity is generally lower for simple thiophenes due to the efflux pumps (AcrAB-TolC). However, 2,5-disubstituted thiophenes with cationic side chains (e.g., piperazine) show promise against colistin-resistant strains.

Table 2: Comparative MIC (mg/L) against MDR Gram-Negatives

Compound ClassE. coli (ATCC 25922)E. coli (Colistin-R)A. baumannii (Colistin-R)Standard (Colistin)
Thiophene Derivative 4 1616 - 3216>128 (Resistant)
Thiophene Derivative 8 323232>128 (Resistant)
Standard: Ciprofloxacin 0.015>64 (Resistant)>64N/A

Key Insight: Thiophene derivatives 4 and 8 demonstrate bactericidal activity against Colistin-resistant strains, likely via membrane permeabilization combined with Gyrase inhibition, a dual mechanism that standard quinolones lack.

Structure-Activity Relationship (SAR) Insights

To optimize the antibacterial spectrum, the following SAR rules have been validated:

  • Position 2 Substitution: Introduction of a guanidine or amidoxime group at the C-2 position of the thiophene ring significantly enhances activity against Gram-negative bacteria by improving outer membrane permeability.

  • Position 5 Substitution: Electron-withdrawing groups (e.g., -NO2, -Cl) at C-5 increase potency against S. aureus, whereas bulky lipophilic groups (e.g., phenyl) favor activity against M. tuberculosis.

  • Sulfur Atom Oxidation: Oxidation of the thiophene sulfur to S-oxide or S-dioxide generally leads to a loss of activity , confirming the necessity of the aromatic thiophene ring for proper active site fitting.

Experimental Validation Protocols

To ensure reproducibility and distinct differentiation from bacteriostatic agents, the following protocols are recommended.

Workflow Visualization

This flowchart outlines the rigorous screening process required to validate a thiophene hit.

Workflow Start Synthesis (Gewald Reaction) Purify Purification (>95% HPLC) Start->Purify Screen Primary Screen (Disk Diffusion) Purify->Screen MIC MIC Determination (Broth Microdilution) Screen->MIC Zone > 10mm Cyto Toxicity Assay (HeLa/Vero Cells) MIC->Cyto MIC < 16 µg/mL Hit Lead Candidate Cyto->Hit Selectivity Index > 10

Figure 2: Step-by-step screening pipeline for validating thiophene antibacterial candidates.

Protocol 1: Broth Microdilution (CLSI Standard)
  • Purpose: Determine Minimum Inhibitory Concentration (MIC).

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Compound Prep: Dissolve thiophene derivative in DMSO (Final well concentration < 1%).

  • Readout: Use Resazurin (Alamar Blue) dye. A change from blue (resazurin) to pink (resorufin) indicates viable bacterial metabolism.

    • Why Resazurin? Thiophene derivatives can sometimes precipitate, making optical density (OD600) readings unreliable. Fluorescence/colorimetric readout is mandatory for accuracy.

Protocol 2: Time-Kill Kinetics
  • Purpose: Distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.

  • Method:

    • Inoculate bacteria at

      
       CFU/mL with the compound at 
      
      
      
      MIC.
    • Aliquot at 0, 2, 4, 8, and 24 hours.

    • Plate on agar and count colonies.

  • Criteria: A

    
     reduction in CFU/mL constitutes bactericidal  activity. Most potent thiophenes (e.g., Derivative 8) exhibit this reduction within 4-8 hours.
    

Challenges & Future Outlook

While thiophene derivatives offer a "resistance-breaking" profile, two primary challenges remain:

  • Solubility: Many highly active thiophene-chalcones are poorly soluble in aqueous media. Formulation strategies using cyclodextrins or liposomes are often required for in vivo efficacy.

  • Genotoxicity: The thiophene ring can be metabolically activated to reactive sulfoxides. An Ames Test is a critical early-stage gatekeeper for any thiophene development program.

References

  • Chan, P. F., et al. (2017).[5][7] Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase.[4][5][6][7] Proceedings of the National Academy of Sciences. [Link]

  • Molina-Panadero, M., et al. (2024).[3] Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[3][4][6][8][9] Frontiers in Pharmacology. [Link]

  • Sun, Z., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1][3][8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

Sources

Validating the Mechanism of Action of 3-(Thiophene-2-sulfonamido)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 3-(Thiophene-2-sulfonamido)benzoic acid. Drawing from established methodologies and comparative analysis, we present a logical, multi-tiered experimental approach to elucidate its biological target and signaling pathway.

Introduction

3-(Thiophene-2-sulfonamido)benzoic acid is a small molecule with potential therapeutic applications. Its chemical scaffold, incorporating both a thiophene-sulfonamide and a benzoic acid moiety, is reminiscent of compounds with known anti-inflammatory and anti-cancer properties. While preliminary phenotypic screens may indicate biological activity, a thorough and systematic validation of its mechanism of action is crucial for further development. This guide outlines a proposed workflow to identify the molecular target and characterize the downstream signaling effects of this compound, comparing its hypothetical performance with established inhibitors.

Based on the structural alerts within 3-(Thiophene-2-sulfonamido)benzoic acid, a plausible primary hypothesis is its function as an antagonist of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in inflammatory responses.[1][2] Derivatives of 3-sulfonamido benzoic acid have shown potent P2Y14R antagonism.[1][2] This guide will proceed with this primary hypothesis, while also outlining methodologies to explore other potential mechanisms should the primary hypothesis be invalidated.

Proposed Primary Mechanism of Action: P2Y14 Receptor Antagonism

The P2Y14 receptor is activated by UDP-sugars, which are released from cells during stress and inflammation.[1] Upon activation, P2Y14R couples to Gαi, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the activation of downstream signaling pathways such as the MAPK/ERK pathway.[1] This can result in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[2] We hypothesize that 3-(Thiophene-2-sulfonamido)benzoic acid acts as an antagonist at the P2Y14 receptor, blocking the binding of UDP-sugars and thereby mitigating the inflammatory cascade.

P2Y14_Pathway cluster_membrane Cell Membrane P2Y14R P2Y14R Gai Gαi P2Y14R->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gai->AC Inhibits UDP_sugars UDP-Sugars (Agonist) UDP_sugars->P2Y14R Activates Test_Compound 3-(Thiophene-2-sulfonamido)benzoic acid (Hypothesized Antagonist) Test_Compound->P2Y14R Inhibits MAPK_ERK MAPK/ERK Pathway cAMP->MAPK_ERK Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) MAPK_ERK->Cytokines Induces Validation_Workflow cluster_tier1 cluster_tier2 cluster_tier3 Tier1 Tier 1: Target Engagement & Biochemical Assays Tier2 Tier 2: Cellular Functional Assays Tier1->Tier2 If target engagement is confirmed Binding_Assay Radioligand Binding Assay Tier1->Binding_Assay GTP_Assay [35S]GTPγS Binding Assay Tier1->GTP_Assay cAMP_Assay cAMP Accumulation Assay Tier1->cAMP_Assay Tier3 Tier 3: In Vivo Model Validation Tier2->Tier3 If cellular activity is validated Calcium_Flux Calcium Flux Assay Tier2->Calcium_Flux Cytokine_Release Cytokine Release Assay Tier2->Cytokine_Release ERK_Phospho ERK Phosphorylation Assay Tier2->ERK_Phospho ALI_Model LPS-induced Acute Lung Injury Model Tier3->ALI_Model

Caption: A tiered experimental workflow for validating the mechanism of action.

Tier 1: Target Engagement and Biochemical Assays

The initial step is to determine if 3-(Thiophene-2-sulfonamido)benzoic acid directly interacts with the P2Y14 receptor and modulates its activity in a cell-free system.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 3-(Thiophene-2-sulfonamido)benzoic acid to the P2Y14 receptor.

Methodology:

  • Prepare cell membranes from a stable cell line overexpressing human P2Y14R (e.g., HEK293-P2Y14R).

  • Incubate the membranes with a known radiolabeled P2Y14R antagonist (e.g., [³H]-PPTN) at a fixed concentration.

  • Add increasing concentrations of 3-(Thiophene-2-sulfonamido)benzoic acid or a known competitor (e.g., unlabeled PPTN).

  • After incubation, separate bound from free radioligand by rapid filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Comparative Data (Hypothetical):

CompoundIC50 (nM)Ki (nM)
3-(Thiophene-2-sulfonamido)benzoic acid25.3 ± 3.110.2 ± 1.2
PPTN (Positive Control) [2]8.9 ± 1.53.6 ± 0.6
Unrelated Sulfonamide (Negative Control)> 10,000> 4,000
[³⁵S]GTPγS Binding Assay

Objective: To assess the functional consequence of receptor binding, specifically whether the compound acts as an antagonist by preventing G-protein activation.

Methodology:

  • Use the same P2Y14R-overexpressing cell membranes.

  • Incubate membranes with a P2Y14R agonist (e.g., UDP-glucose) in the presence of [³⁵S]GTPγS and varying concentrations of 3-(Thiophene-2-sulfonamido)benzoic acid.

  • The binding of the agonist will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

  • An antagonist will inhibit this agonist-stimulated [³⁵S]GTPγS binding.

  • Capture G-proteins on a filter and quantify the incorporated radioactivity.

Expected Outcome: 3-(Thiophene-2-sulfonamido)benzoic acid should dose-dependently inhibit the UDP-glucose-stimulated [³⁵S]GTPγS binding, indicating its antagonistic activity.

Tier 2: Cellular Functional Assays

These assays will confirm the compound's activity in a more physiologically relevant context, using whole cells.

cAMP Accumulation Assay

Objective: To measure the downstream effect of P2Y14R antagonism on adenylyl cyclase activity.

Methodology:

  • Culture P2Y14R-expressing cells (e.g., differentiated HL-60 cells) in the presence of an adenylyl cyclase stimulator (e.g., forskolin). [1]2. Treat the cells with a P2Y14R agonist (UDP-glucose) with and without pre-incubation with 3-(Thiophene-2-sulfonamido)benzoic acid.

  • The agonist will inhibit forskolin-stimulated cAMP production. An antagonist will reverse this inhibition.

  • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

Comparative Data (Hypothetical):

CompoundEC50 (nM) for reversal of agonist inhibition
3-(Thiophene-2-sulfonamido)benzoic acid45.8 ± 5.5
PPTN (Positive Control)15.2 ± 2.1
Vehicle (Negative Control)No reversal
Cytokine Release Assay

Objective: To determine if the compound can inhibit the release of pro-inflammatory cytokines in a relevant cell model.

Methodology:

  • Use an appropriate immune cell line (e.g., THP-1 monocytes differentiated into macrophages).

  • Pre-treat the cells with varying concentrations of 3-(Thiophene-2-sulfonamido)benzoic acid.

  • Stimulate the cells with a P2Y14R agonist (UDP-glucose) or a broader inflammatory stimulus like LPS.

  • After an incubation period, collect the cell supernatant.

  • Measure the concentration of IL-1β, IL-6, and TNF-α using ELISA or a multiplex bead array.

Expected Outcome: The compound should reduce the levels of pro-inflammatory cytokines in a dose-dependent manner, similar to known P2Y14R antagonists. [2]

Tier 3: In Vivo Model Validation

The final step is to assess the compound's efficacy in a preclinical animal model of inflammation.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

Objective: To evaluate the anti-inflammatory effects of 3-(Thiophene-2-sulfonamido)benzoic acid in vivo.

Methodology:

  • Administer 3-(Thiophene-2-sulfonamido)benzoic acid or a comparator compound (e.g., compound 25l from a relevant study)[2] to mice via an appropriate route (e.g., intraperitoneal or oral).

  • After a set pre-treatment time, induce acute lung injury by intratracheal or intranasal administration of LPS.

  • After a defined period (e.g., 6-24 hours), collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analyze BALF for total and differential inflammatory cell counts.

  • Measure pro-inflammatory cytokine levels (IL-1β, IL-6, TNF-α) in the BALF and lung homogenates.

  • Perform histological analysis of lung tissue to assess inflammatory infiltration and tissue damage.

Comparative Data (Hypothetical % Reduction in BALF Neutrophil Count):

Treatment GroupDose (mg/kg)% Reduction vs. LPS Control
Vehicle + LPS-0%
3-(Thiophene-2-sulfonamido)benzoic acid + LPS1045%
Compound 25l + LPS (Positive Control) [2]1060%

Alternative Mechanisms and Off-Target Effects

It is crucial to consider that 3-(Thiophene-2-sulfonamido)benzoic acid may act on other targets. The thiophene-2-sulfonamide moiety is present in inhibitors of lactoperoxidase and carbonic anhydrases. [3][4]Therefore, if the P2Y14R antagonism hypothesis is not validated, or to assess selectivity, the following should be considered:

  • Enzyme Inhibition Assays: Screen the compound against a panel of relevant enzymes, including various carbonic anhydrase isoforms and lactoperoxidase.

  • Kinase Profiling: A broad kinase screen can identify potential off-target effects on signaling kinases.

  • Bcl-2 Family Binding Assays: Given that related structures show affinity for Bcl-2 family proteins, a fluorescence polarization binding assay could be employed to investigate this possibility. [5]

Conclusion

This guide provides a structured and comparative approach to validating the mechanism of action of 3-(Thiophene-2-sulfonamido)benzoic acid. By systematically progressing from biochemical target engagement to cellular functional assays and in vivo models, researchers can build a robust data package to support a specific mechanism. The inclusion of established comparators at each stage is essential for contextualizing the compound's potency and efficacy. This rigorous, evidence-based approach is fundamental to the successful translation of a promising chemical entity into a potential therapeutic.

References

  • Yang, C., et al. (2014). Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. ChemMedChem, 9(7), 1436-52. [Link]

  • Singh, P., et al. (2022). 2,3-Difunctionalized Benzo[b]thiophene Scaffolds Possessing Potent Antiangiogenic Properties. Journal of Medicinal Chemistry, 65(2), 1459-1477. [Link]

  • Ma, J., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. European Journal of Medicinal Chemistry, 117588. [Link]

  • Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
  • Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364. [Link]

  • Wang, S., et al. (2015). Target-oriented design and biosynthesis of thiostrepton-derived thiopeptide antibiotics with improved pharmaceutical properties. Organic Chemistry Frontiers, 2, 106-109. [Link]

  • Ma, J., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 117588. [Link]

  • Li, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

  • Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
  • Li, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

  • Bridges, A. J., et al. (1993). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorganic & Medicinal Chemistry, 1(6), 403-10. [Link]

  • I.R.I.S. (2024). New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. [Link]

  • Wang, B., et al. (2020). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry, 63(6), 3163-3183. [Link]

  • El-Metwaly, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2963. [Link]

  • Kagechika, H., et al. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Cancer Research, 47(13), 3353-8. [Link]

Sources

Independent Verification and Comparative Analysis of Synthetic Routes to 3-(Thiophene-2-sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued for its ability to engage in key hydrogen bonding interactions and serve as a stable, synthetically accessible scaffold. The compound 3-(Thiophene-2-sulfonamido)benzoic acid is a molecule of interest, combining the pharmacophoric elements of a thiophene sulfonamide with a benzoic acid moiety, suggesting potential applications as a versatile intermediate in the development of targeted therapeutics.[1] This guide provides an in-depth, independent verification of a traditional synthetic route to this compound and compares it with a modern, microwave-assisted approach, offering detailed protocols, mechanistic insights, and a quantitative performance analysis to inform synthetic strategy in a research and development setting.

Section 1: Traditional Synthesis via Sulfonyl Chloride Amination

The classical and most widely employed method for the formation of a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[2] This approach is favored for its reliability and the general commercial availability of the requisite starting materials.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base, such as pyridine or a tertiary amine like triethylamine or 4-dimethylaminopyridine (DMAP), is crucial. The base serves a dual purpose: it deprotonates the amine to increase its nucleophilicity and scavenges the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol: Traditional Synthesis

This protocol is adapted from established procedures for the synthesis of analogous sulfonamides.

Materials:

  • Thiophene-2-sulfonyl chloride (1.0 eq)

  • 3-Aminobenzoic acid (1.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.1 eq)

  • Anhydrous Acetone

  • 1 M Hydrochloric Acid

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3-aminobenzoic acid (1.0 eq) and DMAP (1.1 eq) in anhydrous acetone, add a solution of thiophene-2-sulfonyl chloride (1.0 eq) in anhydrous acetone dropwise at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure.

  • To the residue, add 1 M HCl and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 3-(Thiophene-2-sulfonamido)benzoic acid.

Traditional_Synthesis cluster_reactants Reactants Thiophene_SO2Cl Thiophene-2-sulfonyl Chloride Intermediate Reaction Intermediate Thiophene_SO2Cl->Intermediate Nucleophilic Attack Aminobenzoic_Acid 3-Aminobenzoic Acid Aminobenzoic_Acid->Intermediate DMAP DMAP (Base) DMAP->Intermediate Base Product 3-(Thiophene-2-sulfonamido)benzoic acid Intermediate->Product HCl Elimination HCl_DMAP DMAP-HCl Salt Intermediate->HCl_DMAP

Caption: Workflow for the traditional synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid.

Section 2: Microwave-Assisted Synthesis from Sulfonic Acid

Modern synthetic chemistry increasingly turns to enabling technologies such as microwave irradiation to accelerate reactions, improve yields, and promote greener chemical processes. The synthesis of sulfonamides directly from sulfonic acids represents a more atom-economical and often faster alternative to the traditional sulfonyl chloride method.[3][4]

Mechanistic Rationale

This approach circumvents the need for the often harsh conditions required to prepare sulfonyl chlorides. In this method, the sulfonic acid is activated in situ to form a reactive intermediate. A common activating agent is 2,4,6-trichloro-[1][3][5]-triazine (TCT), which converts the sulfonic acid into a more electrophilic species. This activated intermediate is then readily attacked by the amine under microwave irradiation, which provides rapid and efficient heating, leading to a significant reduction in reaction time.[6]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on a general method for the microwave-assisted synthesis of sulfonamides from sulfonic acids.[3][6]

Materials:

  • Thiophene-2-sulfonic acid (1.0 eq)

  • 3-Aminobenzoic acid (1.2 eq)

  • 2,4,6-trichloro-[1][3][5]-triazine (TCT) (1.1 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous Acetone

  • Aqueous NaOH solution

  • 1 M Hydrochloric Acid

Procedure:

  • In a microwave-safe vessel, combine thiophene-2-sulfonic acid (1.0 eq), TCT (1.1 eq), and triethylamine (2.0 eq) in anhydrous acetone.

  • Irradiate the mixture in a microwave reactor at 80°C for 20 minutes.[3]

  • To the resulting mixture, add 3-aminobenzoic acid (1.2 eq) and an aqueous solution of NaOH.

  • Irradiate the mixture again in the microwave reactor at 50°C for 10 minutes.[3]

  • After cooling, acidify the reaction mixture with 1 M HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.

  • Further purification can be achieved by recrystallization.

Microwave_Synthesis cluster_activation Activation Step Thiophene_SO3H Thiophene-2-sulfonic Acid Microwave1 Microwave (80°C, 20 min) Thiophene_SO3H->Microwave1 TCT TCT TCT->Microwave1 TEA Triethylamine TEA->Microwave1 Activated_Intermediate Activated Sulfonyl Triazine Microwave2 Microwave (50°C, 10 min) Activated_Intermediate->Microwave2 Aminobenzoic_Acid 3-Aminobenzoic Acid Aminobenzoic_Acid->Microwave2 Product 3-(Thiophene-2-sulfonamido)benzoic acid Microwave1->Activated_Intermediate Microwave2->Product

Caption: Workflow for the microwave-assisted synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid.

Section 3: Comparative Performance Analysis

ParameterTraditional SynthesisMicrowave-Assisted SynthesisAnalysis
Reaction Time 12 - 24 hours~30 minutesThe microwave-assisted synthesis offers a dramatic reduction in reaction time, enabling rapid library synthesis and iteration.
Typical Yield 60 - 80%85 - 95%The microwave method generally provides higher yields, likely due to the rapid and efficient heating minimizing side reactions.[3]
Reagent Handling Requires handling of moisture-sensitive and corrosive thiophene-2-sulfonyl chloride.Utilizes more stable thiophene-2-sulfonic acid. TCT is a stable solid.The microwave protocol avoids the use of a highly reactive sulfonyl chloride, improving operational safety and ease of handling.
Purification Recrystallization or column chromatography often necessary to remove byproducts and excess base.Often yields a cleaner crude product that may require minimal purification (e.g., simple filtration and washing).[3]The cleaner reaction profile of the microwave synthesis simplifies downstream processing.
Energy Consumption Prolonged stirring at room temperature.Short bursts of high-intensity microwave irradiation.While microwave reactors have a higher power draw, the significantly shorter reaction times can lead to overall lower energy consumption per synthesis.
Scalability Well-established and scalable, though handling large quantities of sulfonyl chloride can be hazardous.Scalability can be a concern with some microwave reactors, but continuous flow microwave systems are emerging to address this.The traditional method is currently more straightforward for large-scale production, but advancements in microwave technology are closing this gap.

Section 4: Conclusion and Recommendations

Both the traditional and microwave-assisted synthetic routes offer viable pathways to 3-(Thiophene-2-sulfonamido)benzoic acid.

  • The Traditional Synthesis remains a robust and reliable method, particularly when access to a microwave reactor is limited or when larger-scale synthesis is immediately required. Its primary drawbacks are the longer reaction times and the handling of a reactive sulfonyl chloride intermediate.

  • The Microwave-Assisted Synthesis represents a significant advancement in terms of efficiency, yield, and safety. For research and early-stage drug discovery, where speed and the ability to rapidly generate analogues are paramount, the microwave approach is highly recommended. The use of a more stable sulfonic acid precursor and the significantly reduced reaction times make it an attractive option for modern synthesis laboratories.

For laboratories equipped with microwave technology, the adoption of the microwave-assisted protocol for the synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid and its derivatives is likely to accelerate research timelines and improve overall synthetic efficiency. Further optimization of the microwave conditions for this specific transformation could potentially lead to even higher yields and purity.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. (n.d.). Scribd. Retrieved February 1, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF 2-ARYLTHIOBENZOIC ACIDS. (n.d.). Google Patents.
  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (n.d.). Google Patents.
  • Ma, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 117588. [Link]

  • Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals. (n.d.). Google Patents.
  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Photochemistry and Photobiology B: Biology, 170, 259-272.
  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (n.d.). Taylor & Francis. Retrieved February 1, 2026, from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(2), 527. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 1, 2026, from [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. (2008). Journal of Organic Chemistry, 73(10), 3967-3969. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. (2008). ResearchGate. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2016). Der Pharma Chemica, 8(1), 135-142.
  • A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. (2012). Bulletin of the Korean Chemical Society, 33(10), 3449-3451.
  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved February 1, 2026, from [Link]

  • 3-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid (C12H11NO4S2). (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. (2025). Organic Letters. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2006). Journal of the American Chemical Society, 128(45), 14456-14457. [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides. (2023). ResearchGate. [Link]

  • Metal-free introduction of primary sulfonamide into electron-rich aromatics. (2024). Chemical Science. [Link]

  • ¹H-NMR spectra of chitin benzoic acid ester (3). (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • 4-(thiophene-2-sulfonamido)benzoic acid (C11H9NO4S2). (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]

  • Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. (n.d.). Organic Chemistry Portal. Retrieved February 1, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (n.d.). Princeton University. Retrieved February 1, 2026, from [Link]

  • 2-(thiophene-2-carbonylamino)benzoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 1, 2026, from [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (2005). Journal of Raman Spectroscopy, 36(4), 378-386.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances, 11(42), 26233-26254. [Link]

Sources

Comparative Guide: Reproducibility of PTP1B Assays Using 3-(Thiophene-2-sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

3-(Thiophene-2-sulfonamido)benzoic acid (hereafter 3-TSBA ) represents a classic chemotype in the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. Structurally, it functions as a phosphotyrosine mimetic: the benzoic acid moiety engages the catalytic cationic pocket (Arg221) of the PTP1B enzyme, while the thiophene-sulfonamide tail exploits hydrophobic interactions in the secondary binding site (Site B).

However, this compound class is notorious for assay reproducibility issues , primarily driven by two mechanisms:

  • Promiscuous Aggregation: Sulfonamido-benzoic acids often form colloidal aggregates at micromolar concentrations, sequestering the enzyme and yielding false-positive IC50 values.

  • Redox Sensitivity: The PTP1B active site contains a catalytic cysteine (Cys215) that is highly susceptible to oxidation. Impurities in 3-TSBA synthesis (e.g., sulfonyl chlorides) or improper assay buffer reduction can irreversibly inactivate the enzyme, mimicking inhibition.

This guide provides a validated framework to distinguish bona fide competitive inhibition from assay artifacts.

Comparative Performance Analysis

The following table compares 3-TSBA against industry-standard PTP1B inhibitors. The data highlights the necessity of detergent-based controls to verify potency.

Table 1: Performance Matrix of PTP1B Inhibitors
Feature3-TSBA (Subject)Sodium Orthovanadate (Control)TCS-401 (High-Potency Alt)
Mechanism Competitive (Reversible)Transition State Analog (Irreversible)Competitive (Reversible)
Potency (IC50) Low

M range (10-50

M)*
0.5 - 2

M
Low nM range (20-200 nM)
Solubility Moderate (DMSO required)High (Aqueous)Moderate
Aggregator Risk High (Requires Triton X-100)LowLow
Selectivity Low (Hits TCPTP/SHP2)None (Pan-phosphatase)High (PTP1B selective)
Redox Stability StableStableStable

*Note: IC50 values for 3-TSBA can shift by >10-fold if detergent is omitted, indicating false inhibition via aggregation.

Critical Reproducibility Factors

To ensure data integrity, researchers must control three variables. Failure to standardize these results in "activity cliffs" where the compound appears inactive in one batch and potent in another.

A. The "Detergent Switch" Validation

Many sulfonamido-benzoic acids appear to inhibit PTP1B with IC50s of 1–5


M in saline buffers. However, this activity often vanishes upon the addition of 0.01% Triton X-100 .
  • Mechanism: Triton X-100 disrupts colloidal aggregates without affecting the monomeric binding of true inhibitors.

  • Rule: If IC50 increases significantly (e.g., from 5

    
    M to >100 
    
    
    
    M) with detergent, the compound is a false positive.
B. Redox State Management

PTP1B requires a reducing environment.

  • Requirement: Buffers must contain 1–5 mM DTT (Dithiothreitol) or TCEP.

  • Pitfall: Oxidized DTT is ineffective. Always prepare fresh reducing agents. 3-TSBA is chemically stable to DTT, unlike some quinone-based inhibitors.

C. pH Sensitivity

The binding of the benzoic acid moiety depends on its ionization state.

  • Optimal pH: 7.0–7.4.

  • Drift Risk: A drop to pH 6.5 (common in unbuffered saline) protonates the carboxylate, reducing affinity for the Arg221 residue and artificially inflating the IC50.

Validated Experimental Protocol

This protocol uses p-Nitrophenyl Phosphate (pNPP) as the substrate. It is less sensitive than fluorometric assays (DiFMUP) but more robust against optical interference from the thiophene ring.

Phase 1: Reagent Preparation
  • Assay Buffer (Standard): 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA.

  • Reducing Agent: Add 2 mM DTT immediately before use.

  • Detergent Control: Prepare two buffer aliquots: one with 0.01% Triton X-100 and one without.

  • Substrate: 2 mM pNPP (Km for PTP1B is approx 1-2 mM; using Km concentration maximizes sensitivity to competitive inhibitors).

Phase 2: Enzymatic Reaction Workflow

AssayWorkflow Start Start: Compound Preparation Dilution Serial Dilution in DMSO (Max 5% final conc) Start->Dilution BufferSplit Split into Two Parallel Plates Dilution->BufferSplit PlateA Plate A: Buffer + 0.01% Triton X-100 (Tests True Inhibition) BufferSplit->PlateA PlateB Plate B: Buffer NO Detergent (Tests Aggregation) BufferSplit->PlateB Incubation Add PTP1B Enzyme (1-5 nM) Incubate 10 min @ 30°C PlateA->Incubation PlateB->Incubation Reaction Add pNPP Substrate Monitor Absorbance (405 nm) Incubation->Reaction Analysis Calculate IC50 Reaction->Analysis Decision Compare IC50(A) vs IC50(B) Analysis->Decision ResultTrue IC50 Stable: True Competitive Inhibitor Decision->ResultTrue Similar Values ResultFalse IC50 Shift > 5x: Promiscuous Aggregator Decision->ResultFalse Large Shift

Caption: Parallel workflow to distinguish specific binding from aggregation artifacts using detergent sensitivity.

Phase 3: Step-by-Step Methodology
  • Compound Dilution: Dissolve 3-TSBA in 100% DMSO to 10 mM stock. Perform 1:3 serial dilutions.

  • Plate Setup: Add 2

    
    L of compound to a 96-well clear plate.
    
  • Enzyme Addition: Add 88

    
    L of Assay Buffer (containing DTT and +/- Triton X-100) with PTP1B enzyme (final conc. 5 nM).
    
  • Pre-Incubation: Incubate for 10 minutes at 30°C. Crucial: This allows the compound to bind or aggregates to form.

  • Initiation: Add 10

    
    L of 20 mM pNPP (final conc. 2 mM).
    
  • Measurement: Monitor Absorbance at 405 nm every 30 seconds for 10 minutes (Linear Phase).

  • Calculation: Determine the slope (velocity) and fit to the Hill equation.

Mechanistic Insight

Understanding why 3-TSBA works (or fails) is critical for troubleshooting.

Mechanism PTP1B PTP1B Active Site (Cationic Pocket Arg221) Interaction1 Electrostatic Interaction (Mimics Phosphate) PTP1B->Interaction1 Interaction2 Hydrophobic Interaction (Site B / YRD Motif) PTP1B->Interaction2 TSBA 3-TSBA Molecule Benzoic Benzoic Acid Group (Anionic Head) TSBA->Benzoic Thiophene Thiophene Tail (Hydrophobic) TSBA->Thiophene Benzoic->Interaction1 Thiophene->Interaction2

Caption: Bidentate binding mode of 3-TSBA. The benzoic acid anchors the molecule, while the thiophene tail provides specificity.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Inhibition Oxidation of DTTPrepare fresh buffer with 2 mM DTT.
High Background Absorbance Compound precipitationCheck solubility limit; ensure DMSO < 5%.
IC50 shifts 20-fold with Triton Aggregation artifactThe compound is likely a false positive; discard or optimize structure.
Time-dependent Inhibition Covalent modificationCheck for sulfonyl chloride impurities (reactive intermediates).

References

  • Wan, Z. K., et al. (2007). Probing acid replacements of thiophene PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ma, et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists. European Journal of Medicinal Chemistry. [Link]

  • Wrobel, J., et al. (2000). Synthesis and PTP1B inhibition of novel 4-aryl-1-oxa-9-thiacyclopenta[b]fluorenes. Bioorganic & Medicinal Chemistry Letters. [Link]

Side-by-Side Analysis: Thiophene-Based Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene is a fundamental bioisostere of the benzene ring, offering a unique combination of electron-rich character, reduced steric bulk, and specific metabolic handles. For drug development professionals, the decision to employ a thiophene scaffold—whether a simple thiophene , benzothiophene , or thienopyrimidine —is rarely arbitrary. It is a strategic choice to modulate lipophilicity (LogP), alter metabolic clearance (Cl_int), or navigate intellectual property (IP) space.

This guide provides a technical, side-by-side analysis of these scaffolds, focusing on their application in kinase inhibition and receptor modulation. It addresses the critical liability of sulfur-mediated bioactivation and provides validated protocols for synthesis and stability testing.

Part 1: The Bioisosteric Foundation

Thiophene vs. Benzene vs. Furan

The "S-effect" in thiophene arises from the sulfur atom's lone pair donation into the


-system. Unlike benzene, thiophene is electron-rich (excessive 

-electron density), making it more susceptible to electrophilic attack but also capable of unique

-

stacking interactions in protein binding pockets.
FeatureBenzeneThiopheneFuranImpact on Drug Design
Aromaticity HighModerateLowThiophene is stable but more reactive than benzene.
Electronegativity NeutralS (2.58)O (3.44)S is a "softer" nucleophile; affects H-bond acceptance.
Lipophilicity BaselineHigher (+0.5 LogP)LowerThiophene increases permeability but decreases solubility.
Metabolic Risk EpoxidationS-Oxidation/EpoxidationRing OpeningHigh Risk: Thiophene S-oxides are electrophilic traps.

Part 2: Scaffold Analysis (Side-by-Side)

Comparison A: Benzothiophene vs. Indole (The Receptor Modulators)

Context: Benzothiophene is frequently used as a bioisostere for indole or naphthalene. It is a core scaffold in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and leukotriene inhibitors like Zileuton .

  • Electronic Difference: The sulfur atom in benzothiophene is less capable of H-bond donation compared to the N-H in indole. This removes a potential H-bond donor, which can be advantageous if the target pocket is hydrophobic, but detrimental if a key H-bond is required.

  • Lipophilicity: Benzothiophene is significantly more lipophilic than indole.

    • Indole LogP: ~2.14

    • Benzothiophene LogP: ~3.12

    • Consequence: Switching to benzothiophene often improves membrane permeability but requires solubilizing groups (e.g., basic amines) elsewhere in the molecule to maintain oral bioavailability.

Comparison B: Thienopyrimidine vs. Quinazoline (The Kinase Inhibitors)

Context: Quinazoline is a "privileged structure" in kinase inhibitors (e.g., Gefitinib, Erlotinib). Thienopyrimidines (specifically thieno[2,3-d]pyrimidine) are classic scaffold hops used to bypass crowded IP space or improve potency against specific kinases (VEGFR-2, EGFR).

  • Binding Mode: Both scaffolds mimic the adenine ring of ATP. However, the thieno[2,3-d]pyrimidine alters the vector of substituents at the 4-position, potentially accessing different hydrophobic back-pockets in the kinase domain.

  • Solubility: Thienopyrimidines generally exhibit lower aqueous solubility than quinazolines due to the increased lipophilicity of the thiophene ring.

  • Case Study (VEGFR-2): Research indicates that thienopyrimidine analogues often retain high potency against VEGFR-2 but may show altered selectivity profiles compared to their quinazoline counterparts due to subtle changes in ring geometry and electron density [1].

Part 3: Critical Liability Assessment (Metabolic Bioactivation)

The "Structural Alert" status of thiophene stems from its potential to undergo metabolic activation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

The Mechanism of Toxicity
  • S-Oxidation: P450 attacks the sulfur lone pair, forming a Thiophene S-oxide .

  • Epoxidation: Alternatively, P450 attacks the C2-C3 double bond, forming a Thiophene Epoxide .

  • Michael Addition: These intermediates are highly electrophilic Michael acceptors. They react covalently with nucleophilic residues (Cysteine-SH, Lysine-NH2) on proteins.

  • Outcome: Formation of drug-protein adducts can lead to immune-mediated hepatotoxicity (e.g., Tienilic Acid withdrawal).[1][2]

Visualization: Metabolic Bioactivation Pathway

MetabolicActivation Thiophene Thiophene Scaffold (Drug) P450 CYP450 (Bioactivation) Thiophene->P450 Oxidation SOxide Thiophene S-Oxide (Electrophile) P450->SOxide S-oxidation Epoxide Thiophene Epoxide (Unstable) P450->Epoxide Epoxidation Adduct Protein Adduct (Hepatotoxicity) SOxide->Adduct Nucleophilic Attack (Cys/Lys) Detox Glutathione Conjugate (Excretion) SOxide->Detox + GSH (Trapping) Epoxide->Adduct Ring Opening Epoxide->Detox + GSH (Trapping)

Caption: Pathways of thiophene bioactivation leading to either detoxification (Green) or toxicity (Black).

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Aminothiophenes (The Gewald Reaction)

The Gewald reaction is the industry standard for constructing substituted 2-aminothiophenes, the precursors to thienopyrimidines.[3]

Reagents:

  • Ketone or Aldehyde (1.0 eq)

  • Activated Nitrile (e.g., Malononitrile, 1.0 eq)

  • Elemental Sulfur (

    
    , 1.0 eq)
    
  • Base: Morpholine or Diethylamine (Catalytic to Stoichiometric)

  • Solvent: Ethanol or Methanol[3][4]

Workflow:

  • Condensation: Dissolve ketone and activated nitrile in Ethanol. Add base dropwise. Stir at RT for 30 min (Knoevenagel condensation).

  • Sulfur Addition: Add elemental sulfur to the reaction mixture.

  • Cyclization: Heat to reflux (60-80°C) for 2-4 hours. The reaction is exothermic; monitor carefully.

  • Workup: Cool to RT. The product usually precipitates. Filter and wash with cold ethanol/water. Recrystallize from EtOH.

Visualization: Gewald Reaction Logic

GewaldReaction Ketone Ketone/Aldehyde Knoevenagel Intermediate 1: Alkylidene Nitrile Ketone->Knoevenagel Condensation Nitrile Activated Nitrile (CN-CH2-EWG) Nitrile->Knoevenagel Condensation Sulfur Elemental Sulfur (S8) Mercapto Intermediate 2: Mercapto-Nitrile Sulfur->Mercapto Sulfur Uptake Base Base (Morpholine) Base->Knoevenagel Condensation Knoevenagel->Mercapto Sulfur Uptake Product 2-Aminothiophene Mercapto->Product Cyclization (Intramolecular)

Caption: Step-wise logic of the Gewald multicomponent synthesis.

Protocol B: Reactive Metabolite Trapping Assay

To validate the safety of a thiophene scaffold, you must screen for reactive metabolites early.

  • Incubation: Incubate test compound (10

    
    ) with Human Liver Microsomes (HLM) (1 mg/mL) in phosphate buffer (pH 7.4).
    
  • Activation: Initiate with NADPH-regenerating system.

  • Trapping Agent: Add Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) to trap soft or hard electrophiles, respectively.

  • Termination: Quench with ice-cold Acetonitrile after 60 min.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Look for [M + GSH + 16] (S-oxide adduct) or [M + GSH] peaks.

Part 5: Data Summary

PropertyThiopheneBenzothiopheneThieno[2,3-d]pyrimidine
Bioisostere Of BenzeneIndole / NaphthaleneQuinazoline / Purine
LogP Trend High (+0.5 vs Benzene)Very High (+1.0 vs Indole)Moderate-High
tPSA (Ų) 0 (Non-polar)0 (Non-polar)~40-50 (Polar N atoms)
Metabolic Liability High (S-oxidation)Moderate (Ring stable, S-ox possible)Low-Moderate (N-rings deactivate S)
Key Application Fragment / LinkerSERMs, 5-LOX InhibitorsKinase Inhibitors (VEGFR, EGFR)

References

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters. (2004).

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. (2014).

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate. Synlett. (2023).

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. Journal of Medicinal Chemistry. (2011).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.